N-ethylpiperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-10-8(11)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFMXQYAYHXUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544580 | |
| Record name | N-Ethylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903-65-7 | |
| Record name | N-Ethylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: N-ethylpiperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of N-ethylpiperidine-4-carboxamide, a piperidine derivative of interest in chemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes generalized protocols and methodologies applicable to the synthesis and characterization of similar N-alkyl-piperidine-4-carboxamides.
Core Properties and Data
This compound is a heterocyclic organic compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 1903-65-7 | [1][2] |
| Molecular Formula | C₈H₁₆N₂O | [1][2] |
| Molecular Weight | 156.23 g/mol | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general and representative method for the synthesis of N-alkyl-piperidine-4-carboxamides can be described. This typically involves the amidation of a piperidine-4-carboxylic acid derivative.
General Experimental Protocol: Synthesis of N-alkyl-piperidine-4-carboxamides
This protocol outlines a common synthetic route for the preparation of N-alkyl-piperidine-4-carboxamides, which can be adapted for the synthesis of this compound.
Materials:
-
Piperidine-4-carboxylic acid or its ester derivative (e.g., ethyl piperidine-4-carboxylate)
-
Ethylamine (or other primary amine)
-
A suitable coupling agent (e.g., DCC, EDC with HOBt) or conversion to an acid chloride (e.g., using thionyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
-
Base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Activation of the Carboxylic Acid: If starting from piperidine-4-carboxylic acid, it is typically activated to facilitate amide bond formation. This can be achieved by:
-
Acid Chloride Formation: Reacting the carboxylic acid with thionyl chloride or oxalyl chloride in an inert solvent.
-
In-situ Coupling: Using a peptide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).
-
-
Amidation: The activated carboxylic acid derivative is then reacted with ethylamine. The reaction is typically carried out in an anhydrous aprotic solvent at room temperature or with gentle heating. A non-nucleophilic base is often added to neutralize any acid formed during the reaction.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is worked up to remove byproducts and unreacted starting materials. This may involve washing with aqueous solutions, extraction with an organic solvent, and drying of the organic phase. The crude product is then purified, commonly by column chromatography or recrystallization, to yield the desired this compound.
General Protocol: Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the molecular structure. The proton NMR spectrum of piperidine derivatives typically shows characteristic signals for the piperidine ring protons and the protons of the N-ethyl and carboxamide groups.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Key absorbances would be expected for the N-H and C=O stretching of the amide group.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the specific biological activity or the signaling pathways associated with this compound. Research on other piperidine-4-carboxamide derivatives suggests a wide range of potential pharmacological applications, including roles as enzyme inhibitors and receptor ligands.[4][5][6] For instance, some derivatives have been investigated as calpain inhibitors with anticonvulsive properties, while others have been explored as antihypertensive agents by acting as T-type Ca²⁺ channel blockers.[4][7]
Due to the absence of specific biological data for this compound, no signaling pathway diagrams can be provided at this time.
Visualizations
As no specific experimental workflows or signaling pathways for this compound are documented, a generalized workflow for the synthesis of N-alkyl-piperidine-4-carboxamides is presented below.
Caption: Generalized synthetic workflow for N-alkyl-piperidine-4-carboxamides.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. ijrpc.com [ijrpc.com]
- 4. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Piperidine-4-Carboxamide Core: A Versatile Scaffold in Drug Discovery
Introduction
The piperidine-4-carboxamide scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile core for the design and development of a wide array of therapeutic agents. Its inherent drug-like properties, including a three-dimensional conformation that allows for precise orientation of substituents, make it an attractive starting point for targeting various biological macromolecules. This technical guide provides a comprehensive overview of the piperidine-4-carboxamide core, with a specific focus on N-ethylpiperidine-4-carboxamide (CAS Number: 1903-65-7) as a representative example. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and broad-ranging pharmacological potential.
This compound: A Profile
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1903-65-7 | [1] |
| Molecular Formula | C₈H₁₆N₂O | [1] |
| Molecular Weight | 156.23 g/mol | [1] |
Synthesis of Piperidine-4-Carboxamide Derivatives
The synthesis of piperidine-4-carboxamide derivatives can be achieved through various synthetic routes. A common and straightforward approach involves the amidation of a piperidine-4-carboxylic acid derivative.
Experimental Protocol: General Synthesis of N-substituted Piperidine-4-carboxamides
A general method for the synthesis of N-substituted piperidine-4-carboxamides involves the coupling of a commercially available or synthesized piperidine-4-carboxylic acid with a primary or secondary amine.
-
Step 1: Activation of the Carboxylic Acid: Piperidine-4-carboxylic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, for example, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt), is added to activate the carboxylic acid.
-
Step 2: Amine Coupling: The desired amine (e.g., ethylamine for the synthesis of this compound) is added to the reaction mixture, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.
-
Step 3: Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is subjected to an aqueous work-up to remove the coupling reagents and other water-soluble byproducts.
-
Step 4: Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-substituted piperidine-4-carboxamide.
Pharmacological Significance and Biological Activities
The piperidine-4-carboxamide scaffold has been identified as a key pharmacophore in a multitude of biologically active compounds, demonstrating a wide range of therapeutic potential. The versatility of this core allows for the introduction of various substituents at the piperidine nitrogen (N1) and the carboxamide nitrogen, leading to compounds with diverse pharmacological profiles.
Table 2: Representative Biological Activities of Piperidine-4-Carboxamide Derivatives
| Derivative Class | Biological Target/Activity | Example Data | Reference(s) |
| N-Arylalkyl Piperidine-4-carboxamides | Opioid Receptor Agonists | Potent analgesic activity | [2] |
| N-Substituted Piperidine-4-carboxamides | Dopamine D3 Receptor Ligands | High affinity and selectivity | [3] |
| N-Benzylpiperidine-4-carboxamides | Sigma-1 Receptor Ligands | High affinity (Ki in nM range) | [4] |
| 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamides | T-type Ca²⁺ Channel Blockers | Antihypertensive effects | [5] |
| Piperidine-4-carboxamide Derivatives | Dopamine Reuptake Inhibitors | Potential for treating CNS disorders | [6] |
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity Determination
To determine the binding affinity of a piperidine-4-carboxamide derivative to a specific receptor (e.g., opioid, dopamine, or sigma receptors), a radioligand binding assay is commonly employed.
-
Materials:
-
Cell membranes expressing the target receptor.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-DAMGO for μ-opioid receptors).
-
The unlabeled test compound (piperidine-4-carboxamide derivative).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate additives).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Incubation: In a series of tubes, a fixed concentration of the radioligand and cell membranes are incubated with increasing concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Potential Signaling Pathways
Given the documented activity of piperidine-4-carboxamide derivatives at G-protein coupled receptors (GPCRs) such as opioid and dopamine receptors, a hypothetical signaling pathway can be illustrated. Activation of these receptors by a ligand typically initiates a cascade of intracellular events.
The piperidine-4-carboxamide core represents a highly valuable and versatile scaffold in the field of drug discovery. While specific data on this compound is limited, the extensive research on its derivatives highlights the immense potential of this chemical class. The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents for a wide range of therapeutic targets. This technical guide provides a foundational understanding of the chemistry and pharmacology of the piperidine-4-carboxamide core, intended to aid researchers in the design and development of novel therapeutics based on this promising scaffold. Further investigation into the specific biological activities of simpler derivatives like this compound could provide valuable insights into the fundamental structure-activity relationships of this important class of compounds.
References
- 1. scbt.com [scbt.com]
- 2. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"N-ethylpiperidine-4-carboxamide" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a detailed potential synthesis protocol, and a discussion of the potential biological significance of N-ethylpiperidine-4-carboxamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Core Molecular Data
The fundamental molecular information for this compound is summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C8H16N2O | [1] |
| Molecular Weight | 156.23 g/mol | [1] |
| CAS Number | 1903-65-7 | [1] |
Experimental Protocols: Synthesis of this compound
Step 1: Amidation of Ethyl Isonipecotate
This step involves the conversion of the ester group of ethyl isonipecotate to a primary amide.
-
Materials:
-
Ethyl isonipecotate
-
Ammonia (7N solution in methanol)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Pressure vessel (if heating is required)
-
Rotary evaporator
-
-
Procedure:
-
In a suitable round-bottom flask, dissolve ethyl isonipecotate in methanol.
-
To this solution, add a 7N solution of ammonia in methanol in excess.
-
Seal the flask and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated in a sealed pressure vessel.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.
-
The resulting crude piperidine-4-carboxamide can be purified by recrystallization or column chromatography.
-
Step 2: N-Ethylation of Piperidine-4-carboxamide
This step introduces the ethyl group onto the nitrogen atom of the piperidine ring.
-
Materials:
-
Piperidine-4-carboxamide (from Step 1)
-
Ethyl iodide or ethyl bromide
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Standard work-up and purification equipment
-
-
Procedure:
-
In a round-bottom flask, dissolve piperidine-4-carboxamide in the chosen solvent (e.g., acetonitrile).
-
Add a suitable base, such as potassium carbonate, to the solution.
-
While stirring, add ethyl iodide or ethyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir until the reaction is complete, as monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel to yield the pure compound.
-
Biological Significance and Potential Applications
Specific biological targets and signaling pathways for this compound have not been explicitly identified in the reviewed scientific literature. However, the piperidine-4-carboxamide scaffold is a well-recognized pharmacophore present in a multitude of biologically active molecules. This suggests that this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a range of therapeutic areas.
Derivatives of piperidine-4-carboxamide have been investigated for their activity as:
-
Cholinesterase Inhibitors: For the potential treatment of Alzheimer's disease[2].
-
Antimalarial Agents: By targeting the Plasmodium falciparum proteasome[3][4].
-
Secretory Glutaminyl Cyclase (sQC) Inhibitors: A potential therapeutic strategy for Alzheimer's disease[5].
-
Dopamine D3 Receptor Ligands: With potential applications in treating neuropsychiatric disorders[6][7].
-
Sigma-1 (σ1) Receptor Ligands: Implicated in various central nervous system disorders[8][9][10].
-
Carbonic Anhydrase Inhibitors: Investigated for their potential in cancer therapy[1].
-
Soluble Epoxide Hydrolase Inhibitors: With potential applications in cardiovascular and inflammatory diseases[11].
Given the diverse biological activities of its structural analogs, this compound represents a promising starting point for the synthesis of novel therapeutic agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
Mandatory Visualization
Due to the lack of specific information on signaling pathways directly involving this compound in the scientific literature, a diagram for a signaling pathway, experimental workflow, or logical relationship cannot be provided at this time. Further experimental investigation is required to identify the specific biological interactions of this compound to enable such a visualization.
To illustrate a potential synthetic workflow based on the described protocol, the following diagram is provided.
Caption: A potential two-step synthetic workflow for this compound.
References
- 1. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-amino-N-ethylpiperidine-1-carboxamide|CAS 675112-80-8 [benchchem.com]
- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-ethylpiperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylpiperidine-4-carboxamide is a derivative of the piperidine scaffold, a ubiquitous structural motif in medicinal chemistry. Piperidine-containing compounds are integral to the development of a wide array of pharmaceuticals due to their favorable pharmacokinetic properties and their ability to interact with a variety of biological targets. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential biological significance within the broader class of piperidine-4-carboxamide derivatives.
Chemical Identity and Synonyms
The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1903-65-7[1] |
| Molecular Formula | C8H16N2O[1] |
| Synonyms | 1-ethylpiperidine-4-carboxamide, N-ethyl-4-piperidinecarboxamide, piperidine-4-carboxylic acid ethylamide |
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 156.23 g/mol | PubChem |
| Exact Mass | 156.126263138 Da | PubChem |
| XLogP3-AA (LogP) | 0 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 46.3 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
Experimental Protocols
Representative Synthesis of this compound
Reaction Scheme:
Materials:
-
Piperidine-4-carboxylic acid
-
Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a salt)
-
Coupling agent (e.g., HATU, EDC with HOBt)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Solvents for work-up and purification (e.g., Ethyl acetate, saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a solution of piperidine-4-carboxylic acid in anhydrous DMF, add the organic base (DIPEA, 2-3 equivalents).
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) to the mixture and stir at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Slowly add ethylamine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Potential Biological Activity and Signaling Pathways
The broader class of piperidine-4-carboxamide derivatives has been investigated for a range of biological activities, with several studies identifying them as potent enzyme inhibitors. A notable target for this class of compounds is DNA gyrase , an essential bacterial enzyme that introduces negative supercoils into DNA, which is critical for DNA replication and transcription. Inhibition of DNA gyrase leads to bacterial cell death, making it an attractive target for the development of novel antibiotics.
The diagram below illustrates the proposed mechanism of action for piperidine-4-carboxamide derivatives as DNA gyrase inhibitors.
References
An In-depth Technical Guide on the Potential Mechanism of Action of N-ethylpiperidine-4-carboxamide and its Derivatives
Disclaimer: There is currently a lack of specific research data on the mechanism of action for N-ethylpiperidine-4-carboxamide. This guide synthesizes findings on the broader class of piperidine-4-carboxamide derivatives to infer potential biological targets and mechanisms. The information presented herein is intended for researchers, scientists, and drug development professionals.
Potential Biological Targets and Mechanisms of Action
Based on the activities of structurally related compounds, this compound could potentially act on the following targets:
-
Secretory Glutaminyl Cyclase (sQC): A novel piperidine-4-carboxamide derivative has been identified as an inhibitor of secretory glutaminyl cyclase (sQC), an enzyme involved in the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) peptides in Alzheimer's disease.[3] Inhibition of sQC is a potential therapeutic strategy to reduce the formation of these pathogenic peptides.[3][4]
-
Dopamine Receptors: Various N-substituted piperidine-4-carboxamide derivatives have been investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[5] These receptors are crucial in regulating mood, cognition, and motor control, and are important targets for antipsychotic and anti-Parkinsonian drugs.
-
Serotonin Receptors: The piperidine moiety is a common feature in ligands for serotonin (5-HT) receptors. Specifically, derivatives have been explored as antagonists of the 5-HT2A receptor, a target for atypical antipsychotics, and as modulators of the 5-HT2C receptor.[6]
-
Sigma Receptors: Piperidine-based structures are known to interact with sigma-1 (σ1) and sigma-2 (σ2) receptors.[7][8] These receptors are implicated in a variety of cellular functions and are being investigated as targets for neurological and psychiatric disorders.
Quantitative Data for Piperidine-4-carboxamide Derivatives
The following tables summarize quantitative data for various piperidine-4-carboxamide derivatives, illustrating their activity at different biological targets. It is crucial to note that these data are for related compounds and not for this compound itself.
| Compound Class | Target | Assay Type | Value | Reference |
| Piperidine-4-carboxamide derivative (Cpd-41) | Secretory Glutaminyl Cyclase (sQC) | Inhibition Assay | IC50 = 34 µM | [3] |
| Benzimidazole-6-carboxamide derivatives | Secretory Glutaminyl Cyclase (sQC) | Inhibition Assay | IC50 = 4-40 µM | [4] |
| Compound Class | Receptor Subtype | Binding Affinity (Ki) | Reference |
| N-substituted piperidine derivatives | Dopamine D2/D3 | Varies with substitution | [5] |
| Arylalkyl/arylalkylsulfonyl piperidine derivatives | Sigma-1 (σ1) | 0.96 nM (for a high-affinity analog) | |
| Arylalkyl/arylalkylsulfonyl piperidine derivatives | Sigma-2 (σ2) | 91.8 nM (for the same high-affinity σ1 analog) |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate the evaluation of potential activities of this compound.
1. Secretory Glutaminyl Cyclase (sQC) Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of a compound against sQC.
-
Principle: The assay relies on a fluorogenic substrate, L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC), which is converted by sQC to a pyroglutamate derivative. A coupling enzyme, pyroglutamyl aminopeptidase, then cleaves the pyroglutamate, releasing the fluorescent AMC molecule. The fluorescence intensity is proportional to the enzyme activity.[9][10]
-
Materials:
-
Human recombinant sQC enzyme.
-
Gln-AMC substrate.
-
Pyroglutamyl aminopeptidase.
-
Assay buffer (e.g., 25 mM HEPES, pH 7.0).
-
Test compound (this compound).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In each well of the microplate, add the sQC enzyme, the test compound dilution, and the auxiliary enzyme.
-
Initiate the reaction by adding the Gln-AMC substrate.
-
Incubate the plate at 37°C for a specified time.
-
Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[10]
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Radioligand Binding Assay for Dopamine D2/D3 and Sigma-1 Receptors
This assay measures the affinity of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). A non-radiolabeled test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).[11][12]
-
Materials:
-
Cell membranes expressing the human dopamine D2, D3, or sigma-1 receptor.
-
Radioligand (e.g., [³H]-Spiperone for D2/D3, --INVALID-LINK---Pentazocine for sigma-1).[11][13]
-
Non-specific binding determinant (e.g., Haloperidol).[11][13]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).[12]
-
Test compound (this compound).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In assay tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding determinant.
-
Incubate at a specified temperature and time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
3. 5-HT2A Receptor Functional Assay (Calcium Flux)
This assay determines if a compound acts as an agonist or antagonist at the 5-HT2A receptor.
-
Principle: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium concentration. This assay uses a calcium-sensitive fluorescent dye that increases its fluorescence upon binding to calcium.[14][15]
-
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[6]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
5-HT (serotonin) as a reference agonist.
-
Known 5-HT2A antagonist as a positive control.
-
Test compound (this compound).
-
Assay buffer.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
To test for antagonist activity, pre-incubate the cells with various concentrations of the test compound.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a known concentration of 5-HT (typically EC80) to stimulate the receptor and record the change in fluorescence over time.
-
The peak fluorescence response is proportional to the intracellular calcium concentration.
-
For antagonist testing, plot the inhibition of the 5-HT response against the log concentration of the test compound to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for Gq-Coupled Receptors (e.g., 5-HT2A)
Caption: Gq-coupled receptor signaling cascade.
Signaling Pathway for Gi-Coupled Receptors (e.g., Dopamine D2)
Caption: Gi-coupled receptor signaling cascade.
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of benzimidazole-6-carboxamide based inhibitors of secretory glutaminyl cyclase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in silico determination of glutaminyl cyclase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. innoprot.com [innoprot.com]
The Piperidine-4-Carboxamide Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of N-ethylpiperidine-4-carboxamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine-4-carboxamide moiety is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds. This compound (CAS: 1903-65-7) represents a simple yet elegant embodiment of this core, featuring a piperidine ring substituted at the 4-position with an N-ethyl carboxamide group. While direct and extensive biological data for this compound itself is limited in publicly available literature, its structural framework is central to numerous derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide will delve into the significant biological activities associated with the broader class of piperidine-4-carboxamide derivatives, highlighting the therapeutic potential of this versatile chemical scaffold. The information presented herein is intended to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this important pharmacophore.
Biological Activities of Piperidine-4-Carboxamide Derivatives
Derivatives of the piperidine-4-carboxamide core have been synthesized and evaluated for a diverse array of biological targets, underscoring the scaffold's adaptability in engaging with various receptor and enzyme systems. The following sections summarize the key therapeutic areas where these derivatives have shown significant promise.
Central Nervous System (CNS) Activity
The piperidine-4-carboxamide scaffold has been extensively explored for its potential to modulate CNS targets, including dopamine and sigma receptors.
Dopamine Receptor Ligands:
A significant body of research has focused on developing piperidine-4-carboxamide derivatives as ligands for dopamine D2 and D3 receptors, which are implicated in various neuropsychiatric disorders.[1][2][3][4] Modifications to the N-1 position of the piperidine ring and the amide nitrogen have yielded compounds with high affinity and selectivity for these receptors.[1][2][3] For instance, N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]- and N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide have been identified as high-affinity D3 ligands.[1]
Sigma Receptor Ligands:
The sigma-1 (σ1) receptor is a chaperone protein in the endoplasmic reticulum that has emerged as a promising target for neurodegenerative diseases and psychiatric conditions.[5] A number of N-benzylpiperidine-4-carboxamide derivatives have been shown to be potent sigma-1 receptor ligands.[6] For example, a tetrahydroquinoline derivative with a 4-chlorobenzyl moiety on the piperidine nitrogen exhibited very high σ1 affinity (Ki = 3.7 nM) and excellent selectivity over the σ2 receptor.[6]
Cholinesterase Inhibition and Alzheimer's Disease
In the quest for effective treatments for Alzheimer's disease, several N-benzylpiperidine carboxamide derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8][9] One study reported that replacing the ester linkage in a lead compound with a more stable amide linker resulted in potent AChE inhibitors, with the most active analog having an IC50 value of 0.41 µM.[8] Another series of N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives also demonstrated promising AChE and BuChE inhibitory activity.[9]
Antimicrobial and Antiparasitic Activity
The versatility of the piperidine-4-carboxamide scaffold extends to infectious diseases.
Antibacterial Agents:
Derivatives of piperidine-4-carboxamide have been investigated for their antibacterial properties.[10] One study reported on sulfonamide and amide derivatives that showed a diverse antimicrobial profile against a range of Gram-positive and Gram-negative bacteria.[10] More recently, piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[11]
Antimalarial Agents:
In the fight against malaria, piperidine carboxamide derivatives have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating efficacy in mouse models.[7]
Other Therapeutic Areas
The biological activities of piperidine-4-carboxamide derivatives also encompass:
-
Analgesic Activity: Some derivatives have shown potential to relieve pain in animal models.[10]
-
Anti-angiogenic and DNA Cleavage Activity: Certain N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have exhibited anti-angiogenic and DNA cleavage properties, suggesting potential as anticancer agents.
-
Serotonin and Norepinephrine Reuptake Inhibition: The 4-benzylpiperidine carboxamide scaffold has been explored for its ability to inhibit serotonin and norepinephrine reuptake, with some derivatives also showing activity at the dopamine transporter.
Quantitative Data on Piperidine-4-Carboxamide Derivatives
The following tables summarize the quantitative biological activity data for selected derivatives of the piperidine-4-carboxamide scaffold.
Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of Selected Piperidine-4-Carboxamide Derivatives [6]
| Compound | R (Substitution on Piperidine Nitrogen) | R' (Substitution on Amide Nitrogen) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| 2k | 4-Chlorobenzyl | Tetrahydroquinoline | 3.7 | 1300 | 351 |
| 1b | 4-Chlorobenzyl | Benzyl | 12.9 | >1000 | >77.5 |
Table 2: Dopamine D3 and D2 Receptor Binding Affinities of Selected Arylpiperazinylbutyl-Arylcarboxamide Derivatives [1]
| Compound | Ar (Aryl on Piperazine) | Ar' (Aryl on Carboxamide) | D3 Ki (nM) | D2 Ki (nM) |
| 19 | 2,3-Dichlorophenyl | 3-Methoxyphenyl | 0.13 | 11.5 |
| 27 | 2,3-Dimethylphenyl | 3-Methoxyphenyl | 0.25 | 10.7 |
| 41 | 2,3-Dichlorophenyl | 7-Methoxy-2-benzofuranyl | 0.38 | 2.0 |
Table 3: Cholinesterase Inhibitory Activity of Selected N-Benzylpiperidine Carboxamide Derivatives [8]
| Compound | Ar (Aryl on Carboxamide) | AChE IC50 (µM) | BuChE IC50 (µM) |
| 28 | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 | >40 |
| 20 | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 | >40 |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the biological evaluation of piperidine-4-carboxamide derivatives.
Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.
Protocol for Sigma Receptor Binding Assay: [6]
-
Tissue Preparation: Guinea pig brain cortices are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Incubation: The homogenate is incubated with a radioligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Protocol for Dopamine Receptor Binding Assay: [1]
-
Cell Culture: HEK-293 cells stably expressing human D2 or D3 receptors are used.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated with a suitable radioligand (e.g., [³H]-spiperone) and the test compounds.
-
Separation and Detection: Similar to the sigma receptor assay, bound radioactivity is separated by filtration and quantified.
-
Data Analysis: IC50 and Ki values are determined as described above.
Enzyme Inhibition Assays
Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): [8]
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE are used.
-
Reaction: The assay is performed in a 96-well plate. The test compound is pre-incubated with the enzyme.
-
Substrate Addition: The reaction is initiated by adding acetylthiocholine. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.
-
Data Analysis: The rate of the reaction is calculated, and the IC50 value for the test compound is determined.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of piperidine-4-carboxamide derivatives.
Conclusion
The this compound structure is a cornerstone of the broader piperidine-4-carboxamide chemical class, a scaffold that has proven to be remarkably fruitful in the discovery of novel, biologically active compounds. While the parent molecule itself may be underexplored, the extensive research into its derivatives reveals a rich and diverse pharmacology. From modulating key neurotransmitter systems in the CNS to combating infectious diseases, the piperidine-4-carboxamide core offers a versatile and adaptable platform for the design of new therapeutic agents. The data and protocols summarized in this guide are intended to serve as a valuable resource for researchers, stimulating further investigation into this promising area of medicinal chemistry and ultimately contributing to the development of new and effective medicines.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Cyano-N-ethylpiperidine-1-carboxamide [benchchem.com]
- 4. N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BindingDB PrimarySearch_ki [bindingdb.org]
- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1126-09-6|Ethyl piperidine-4-carboxylate|BLD Pharm [bldpharm.com]
The Versatility of the N-ethylpiperidine-4-carboxamide Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-ethylpiperidine-4-carboxamide core is a significant structural motif that has emerged as a versatile scaffold in the design of novel therapeutic agents. While not typically a therapeutic agent in its own right, its favorable physicochemical properties and synthetic tractability have made it a valuable building block for developing potent and selective modulators of various biological targets. This technical guide explores the potential therapeutic applications of molecules incorporating this key moiety, with a focus on their roles in immunology, neuroscience, and oncology. We will delve into the mechanisms of action, present key preclinical data, and provide detailed experimental methodologies for the cited research.
Therapeutic Application I: Antagonism of Toll-Like Receptors 7 & 8 for Autoimmune Diseases
A prominent application of the this compound scaffold is in the development of antagonists for Toll-like receptors 7 (TLR7) and 8 (TLR8). These receptors are key components of the innate immune system, and their aberrant activation is implicated in the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and lupus nephritis.[1][2]
Mechanism of Action
Compounds incorporating the this compound moiety have been integrated into larger quinoline-based structures. These molecules are designed to act as potent and selective inhibitors of TLR7 and TLR8.[2] By blocking the signaling pathways initiated by these receptors, the compounds can suppress the overproduction of inflammatory cytokines and interferons that drive the autoimmune response in diseases like SLE.[1]
Quantitative Data: TLR7/8 Antagonist Potency
The following table summarizes the in vitro potency of a representative compound, ER-899742, which contains the this compound core. The data is derived from cell-based reporter assays designed to measure the inhibition of TLR activation.
| Compound ID | Target | Assay Type | Species | EC50 (nM) |
| ER-899742 | TLR7 | Cell-based reporter | Human | 10 - 100 |
| ER-899742 | TLR8 | Cell-based reporter | Human | 1 - 10 |
| ER-899742 | TLR7 | Cell-based reporter | Mouse | 100 - 1000 |
Data synthesized from patent literature describing quinoline compounds as TLR7/8 inhibitors.[1][2]
Experimental Protocol: TLR7/8 Cell-Based Reporter Assay
This protocol outlines a typical method for screening compounds for TLR7 and TLR8 antagonist activity using a stable reporter cell line.
1. Cell Culture:
- HEK293 cells stably co-transfected with human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are used.
- Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., hygromycin B, puromycin) at 37°C in a 5% CO₂ incubator.
2. Compound Preparation:
- Test compounds, including reference antagonists, are dissolved in 100% DMSO to create 10 mM stock solutions.
- Serial dilutions are prepared in a 96-well plate, typically starting from 10 µM and performing 3-fold dilutions in assay medium (DMEM with 10% FBS).
3. Assay Procedure:
- Cells are harvested and seeded into 96-well assay plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
- The culture medium is removed, and 50 µL of the diluted compound solutions are added to the respective wells.
- The plate is incubated for 1 hour at 37°C.
- 50 µL of a TLR7 agonist (e.g., R848) or TLR8 agonist (e.g., CL075) is added to each well at a final concentration equivalent to its EC80 value (pre-determined).
- The plate is incubated for an additional 18-24 hours at 37°C.
4. Data Analysis:
- The supernatant is collected, and SEAP activity is measured using a chemiluminescent substrate (e.g., CSPD with Emerald II).
- Luminescence is read on a plate reader.
- The percentage of inhibition is calculated relative to vehicle-treated (0% inhibition) and agonist-only (100% activity) controls.
- EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations: TLR7/8 Signaling and Experimental Workflow
Therapeutic Application II: Positive Allosteric Modulation of Muscarinic Receptors for CNS Disorders
The this compound structure is also a critical component in the development of positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors (mAChRs).[3] Specifically, derivatives have been created that target the Gq/11-coupled M₁, M₃, and M₅ subtypes. These receptors are widely expressed in the central nervous system and are implicated in cognitive function, memory, and mood. Their modulation is a key strategy for treating schizophrenia, Alzheimer's disease, and other neurological disorders.
Mechanism of Action
Unlike orthosteric ligands that bind to the same site as the endogenous neurotransmitter (acetylcholine), PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change that increases the receptor's affinity for and/or efficacy of acetylcholine. Molecules like VU0488129, which contain the this compound core, potentiate the signaling of acetylcholine at M₁, M₃, and M₅ receptors without activating the receptor directly, offering a more nuanced and potentially safer pharmacological profile.[3]
Quantitative Data: mAChR Positive Allosteric Modulator Pharmacology
The table below presents key pharmacological data for representative mAChR PAMs built around the this compound scaffold.
| Compound ID | Receptor | Assay Type | Parameter | Value (nM) |
| VU0488129 | M₁ | IP1 Accumulation | EC₅₀ | 1,800 |
| M₃ | IP1 Accumulation | EC₅₀ | 2,300 | |
| M₅ | IP1 Accumulation | EC₅₀ | >10,000 | |
| ML380 | M₁ | IP1 Accumulation | EC₅₀ | 3,300 |
| M₃ | IP1 Accumulation | EC₅₀ | >10,000 | |
| M₅ | IP1 Accumulation | EC₅₀ | 230 |
Data sourced from a study on the structure-activity relationships of mAChR PAMs.[3]
Experimental Protocol: Inositol Monophosphate (IP1) Accumulation Assay
This protocol details the measurement of Gq/11-coupled receptor activation by quantifying the accumulation of the downstream second messenger, inositol monophosphate (IP1).
1. Cell Culture:
- CHO or HEK293 cells stably expressing the human M₁, M₃, or M₅ receptor are cultured in F-12 or DMEM medium, respectively, supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
2. Assay Procedure:
- Cells are harvested and seeded into 96-well white, solid-bottom plates at 40,000 cells/well and grown overnight.
- The growth medium is aspirated, and cells are washed with an assay buffer (e.g., HBSS with 20 mM HEPES, 10 mM LiCl).
- Cells are incubated with varying concentrations of the PAM test compound (prepared by serial dilution in assay buffer) for 30 minutes at 37°C.
- Acetylcholine (ACh) is then added at a pre-determined EC₂₀ concentration, and the plate is incubated for an additional 60 minutes at 37°C.
3. IP1 Detection:
- The reaction is stopped by adding the lysis reagents provided in a commercial HTRF (Homogeneous Time-Resolved Fluorescence) IP1 detection kit (e.g., from Cisbio).
- An IP1-d2 conjugate and an anti-IP1 cryptate conjugate are added to the lysate.
- The plate is incubated for 1 hour at room temperature, protected from light.
4. Data Analysis:
- The HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
- The ratio of the 665 nm to 620 nm signals is calculated and converted to IP1 concentration using a standard curve.
- EC₅₀ values for the PAMs are determined by plotting the IP1 concentration against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualization: Gq/11 Signaling Pathway Modulation
Other Potential Therapeutic Applications
The utility of the this compound scaffold extends to other target classes, highlighting its versatility in medicinal chemistry.
-
Oncology: The core has been identified in patent literature describing inhibitors of Poly (ADP-ribose) polymerase (PARP), a class of enzymes critical for DNA repair.[4] PARP inhibitors have become a successful class of drugs for treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.
-
Neurodegenerative Diseases: In addition to mAChR modulation, this scaffold is part of larger molecules designed to inhibit cholesterol 24-hydroxylase (CH24H).[5] This enzyme is responsible for cholesterol elimination from the brain, and its inhibition is being explored as a therapeutic strategy for epilepsy and neurodegenerative conditions like Alzheimer's disease.[5]
Synthesis and Use as a Chemical Intermediate
The this compound moiety is typically not synthesized as the final product but rather used as a key intermediate that is coupled with other molecular fragments. For instance, in the synthesis of TLR7/8 inhibitors, it can be reacted with a functionalized quinoline core to yield the final active pharmaceutical ingredient.[2]
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP3057964A1 - Selectively substituted quinoline compounds - Google Patents [patents.google.com]
- 3. Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9187430B2 - Poly (ADP-ribose) polymerase inhibitor - Google Patents [patents.google.com]
- 5. US9643957B2 - Heterocyclic compounds having cholesterol 24-hydroxylase activity - Google Patents [patents.google.com]
The Discovery of N-Ethylpiperidine-4-Carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-ethylpiperidine-4-carboxamide scaffold has emerged as a versatile and privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a diverse array of enzymes and receptors implicated in numerous disease states. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of key this compound derivatives, presenting a comprehensive resource for researchers engaged in the development of novel therapeutics.
Therapeutic Applications and Lead Compounds
This compound and its analogs have been investigated for a wide range of therapeutic applications, leading to the identification of potent lead compounds in several key areas:
-
Infectious Diseases: As potent inhibitors of bacterial DNA gyrase, these derivatives show promise in combating infections caused by Mycobacterium abscessus.
-
Neurodegenerative Disorders: By inhibiting acetylcholinesterase, certain derivatives are being explored as potential treatments for Alzheimer's disease.
-
Oncology: Derivatives targeting carbonic anhydrase and MALT1 protease are under investigation for their potential in cancer therapy.
-
Central Nervous System Disorders: As positive allosteric modulators of the serotonin 5-HT2C receptor, these compounds may offer new avenues for treating a variety of CNS conditions.
Quantitative Biological Data Summary
The following tables summarize the quantitative biological data for key this compound derivatives and related analogs, facilitating a comparative analysis of their potency and selectivity.
Table 1: Anti-Mycobacterium abscessus Activity
| Compound | Target | Assay | MIC (µM) | IC50 (µM) | Reference |
| 844 | DNA Gyrase | Whole-cell growth inhibition | 12.5 | - | [1] |
| 844-TFM | DNA Gyrase | Whole-cell growth inhibition | 1.5 | 1.5 | [1] |
| 9f | DNA Gyrase | Whole-cell growth inhibition | 12.5 | - | [1] |
Table 2: Acetylcholinesterase (AChE) Inhibition
| Compound | Target | IC50 (µM) | Reference |
| 5 | AChE | 0.03 ± 0.07 | [2] |
| 20 | AChE | 5.94 ± 1.08 | [2] |
| 28 | AChE | 0.41 ± 1.25 | [2] |
Table 3: Carbonic Anhydrase (CA) Inhibition
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 6 | >10000 | 105.4 | 0.9 | 15.8 | |
| 11 | 856.3 | 25.7 | 5.4 | 8.1 | |
| 15 | >10000 | 89.2 | 9.8 | 12.4 | |
| 16 | >10000 | 123.5 | 0.8 | 25.4 | |
| 20 | 9852.1 | 154.2 | 0.9 | 18.7 | |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Table 4: MALT1 Protease Inhibition
| Compound | MALT1 Protease IC50 (µM) | Reference |
| 9 | 3.0 | |
| 13 | 2.1 | |
| MI-2 (Reference) | 7.8 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives
A general procedure for the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives involves a multi-step process starting from sulfanilamide and ethyl piperidine-4-carboxylate.
Step 1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (3) To a solution of sulfanilamide (1) and ethyl piperidine-4-carboxylate (2) in dry acetonitrile, 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) are added. The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield compound 3.
Step 2: Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid (4) Compound 3 is dissolved in a 3:1 mixture of ethanol and water, and lithium hydroxide (LiOH) is added. The mixture is stirred at room temperature for 12 hours. The ethanol is then removed under vacuum, and the aqueous residue is acidified with HCl. The resulting precipitate is filtered and dried to give compound 4.
Step 3: Amide Coupling to Yield Final Compounds (5-24) To a solution of carboxylic acid 4 in dry acetonitrile, the desired substituted piperazine or benzylamine is added, followed by EDCI and HOBt. The reaction is stirred at room temperature for 12 hours. The solvent is removed, and the crude product is purified by column chromatography to afford the final this compound derivatives.
Biological Assays
This assay measures the ability of compounds to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Setup: The reaction mixture contains DNA gyrase assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, and 0.1 mg/mL bovine serum albumin), 1 mM ATP, relaxed pBR322 DNA, and the purified GyrA and GyrB subunits of DNA gyrase.
-
Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for 1 hour.
-
Termination: The reaction is stopped by the addition of a stop buffer containing SDS and bromophenol blue.
-
Analysis: The DNA products are resolved by electrophoresis on a 1% agarose gel. The gel is stained with ethidium bromide and visualized under UV light. The degree of supercoiling is assessed by the migration of the DNA bands.
This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, and a solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution, the AChE enzyme solution, and the DTNB solution.
-
Pre-incubation: The plate is incubated for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the ATCI solution.
-
Measurement: The absorbance at 412 nm is measured immediately and at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.
This assay measures the proteolytic activity of MALT1 using a fluorogenic substrate.
-
Cell Stimulation (for endogenous MALT1): Jurkat T-cells are stimulated with PMA and ionomycin to activate MALT1.
-
Immunoprecipitation: MALT1 is immunoprecipitated from cell lysates using a specific antibody.
-
Reaction Setup: The immunoprecipitated MALT1 is incubated in a cleavage buffer containing the fluorogenic substrate Ac-LRSR-AMC.
-
Measurement: The release of the fluorescent AMC group is measured over time using a fluorescence plate reader (excitation at 360 nm, emission at 460 nm). The rate of fluorescence increase is proportional to MALT1 activity.
This is a colorimetric assay based on the esterase activity of CA.
-
Reaction Mixture: In a 96-well plate, add assay buffer (e.g., Tris-HCl), the CA enzyme solution, and the test compound.
-
Pre-incubation: The plate is incubated to allow for enzyme-inhibitor binding.
-
Reaction Initiation: The reaction is started by adding the substrate, p-nitrophenyl acetate (p-NPA).
-
Measurement: The formation of the yellow product, p-nitrophenol, is monitored by measuring the absorbance at 405 nm in kinetic mode.
This cell-based assay measures the activation of the Gq-coupled 5-HT2C receptor by detecting changes in intracellular calcium levels.
-
Cell Culture: A cell line stably expressing the human 5-HT2C receptor is used.
-
Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (as a potential positive allosteric modulator) and a sub-maximal concentration of the agonist serotonin are added to the cells.
-
Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
Visualizing the Mechanisms of Action and Experimental Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and the workflows of the experimental assays.
References
An In-Depth Technical Guide to N-ethylpiperidine-4-carboxamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylpiperidine-4-carboxamide is a chemical compound belonging to the piperidine class, a ubiquitous scaffold in medicinal chemistry. While information on the core molecule itself is limited in publicly available literature, its structural motif forms the basis for a wide array of derivatives that have been investigated for various therapeutic applications. This technical guide provides a comprehensive review of the available literature on the synthesis, chemical properties, and pharmacological activities of this compound and its closely related analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1903-65-7 | [1] |
| Molecular Formula | C₈H₁₆N₂O | [1] |
| Molecular Weight | 156.23 g/mol | [1] |
Synthesis of this compound and Derivatives
A common approach involves the amidation of a piperidine-4-carboxylic acid derivative. For instance, a general method for preparing N-substituted ethyl 4-piperidinecarboxylate compounds involves a one-step cyclization reaction of a compound with an active methano group and an N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride[2].
A plausible synthetic route to this compound could involve the reaction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with ethylamine. This would be a standard amidation reaction, likely requiring a catalyst and appropriate solvent and temperature conditions.
The synthesis of various derivatives often starts from a common piperidine-4-carboxylate intermediate, which is then modified at the piperidine nitrogen and the carboxamide group. For example, a patent describes the synthesis of N-benzyl-4-piperidinecarboxaldehyde starting from 4-piperidinecarboxylic acid, which undergoes esterification, N-alkylation, hydrolysis, acylation, dehydration, and reduction[3].
A general workflow for the synthesis of piperidine-4-carboxamide derivatives can be visualized as follows:
Caption: General synthetic workflow for piperidine-4-carboxamide derivatives.
Pharmacological Activities of this compound Derivatives
The piperidine-4-carboxamide scaffold is a versatile pharmacophore, and its derivatives have been explored for a range of biological activities. The following sections summarize the key findings for various therapeutic targets.
Sigma-1 (σ1) Receptor Ligands
A series of N-substituted piperidine-4-carboxamide derivatives have been synthesized and evaluated for their binding affinity to sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a variety of neurological disorders.
| Compound | Modification | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| Analog 1 | N-benzyl, N'-benzyl | - | - | - |
| Analog 2 | N-(4-chlorobenzyl), N'-cyclohexylmethyl | 13.5 | 1180 | 87 |
| Analog 3 | N-(4-chlorobenzyl), N'-(1,2,3,4-tetrahydronaphthalen-1-yl) | 3.7 | 1300 | 351 |
Data extracted from a study on new piperidine-4-carboxamide derivatives as effective sigma-1-ligands.
The study highlights that substitution on the amide nitrogen with bulky, lipophilic groups can significantly enhance σ1 receptor affinity and selectivity.
Experimental Protocol: Radioligand Binding Assay for Sigma Receptors
A detailed protocol for determining the binding affinity of compounds to sigma receptors typically involves the following steps:
-
Tissue Preparation: Guinea pig brain (for σ1) and rat liver (for σ2) are homogenized in a sucrose buffer. The homogenate is then centrifuged to obtain a crude membrane preparation.
-
Incubation: The membrane preparation is incubated with a radioligand (e.g., --INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Analgesics
Derivatives of 4-anilidopiperidine, which share the piperidine core, have been extensively studied as potent analgesics, with some compounds being analogs of fentanyl.
| Compound | Modification | Analgesic Potency (vs. Morphine) |
| Carfentanil | N-(1-oxopropyl)-N-phenyl-4-methoxycarbonyl | Potent μ-opioid agonist |
| Desmethyl Carfentanil | N-(1-oxopropyl)-N-phenyl-4-carboxy | Precursor for radiolabeled tracers |
Information based on studies of 4-anilidopiperidine derivatives.
The synthesis of these potent analgesics often involves the use of 4-carboxy-4-anilidopiperidine esters and acids as key intermediates.
Acetylcholinesterase (AChE) Inhibitors
Novel N-benzylpiperidine carboxamide derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
| Compound | IC50 (AChE) (nM) |
| Derivative 21 | 0.56 |
Data from a study on novel piperidine derivatives as anti-acetylcholinesterase agents.
This particular derivative showed an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE) and increased acetylcholine levels in the brains of rats.
Signaling Pathways
The specific signaling pathways modulated by this compound itself are not documented. However, based on the activities of its derivatives, several pathways can be inferred.
For derivatives acting as sigma-1 receptor ligands , the downstream signaling could involve the modulation of various ion channels (including K+, Na+, Ca2+, and SK channels), G-protein coupled receptors, and intracellular signaling molecules like protein kinase C. The sigma-1 receptor is known to translocate from the mitochondria-associated endoplasmic reticulum membrane to the plasma membrane upon ligand stimulation, where it can interact with and modulate the function of other proteins.
Caption: Postulated signaling pathway for sigma-1 receptor ligands.
For derivatives acting as opioid receptor agonists , the signaling pathway would involve the activation of Gi/o-coupled opioid receptors, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, producing an analgesic effect.
Caption: Simplified signaling pathway for opioid receptor agonists.
Conclusion
This compound serves as a foundational structure for a diverse range of pharmacologically active compounds. While the specific biological profile of the parent molecule remains to be fully elucidated in the public domain, the extensive research on its derivatives underscores the importance of the piperidine-4-carboxamide scaffold in modern drug discovery. The versatility of this core allows for chemical modifications that can be tailored to achieve high affinity and selectivity for various biological targets, including GPCRs and enzymes. This technical guide provides a summary of the current knowledge and is intended to facilitate further research and development in this promising area of medicinal chemistry. Future investigations into the specific properties of this compound are warranted to fully understand its potential as a therapeutic agent or as a key intermediate in the synthesis of novel drugs.
References
An In-depth Technical Guide to the Safety and Handling of N-ethylpiperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for N-ethylpiperidine-4-carboxamide (CAS No. 1903-65-7). For many specific physical and toxicological properties, data is currently unavailable. Therefore, this guide also draws upon information from structurally similar piperidine derivatives to provide a comprehensive overview of potential hazards and necessary precautions. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and a thorough risk assessment.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | N-Ethyl-4-piperidinecarboxamide, piperidine-4-carboxylic acid ethylamide, N-ethyl-piperidine-4-carboxamide, 4-Piperidinecarboxamide, N-ethyl-[1] |
| CAS Number | 1903-65-7[2] |
| Molecular Formula | C₈H₁₆N₂O[2] |
| Molecular Weight | 156.23 g/mol [2] |
| Chemical Structure | (A diagram would be placed here in a formal whitepaper) |
Hazard Identification and Classification
Potential Hazards (based on related compounds):
-
Acute Oral Toxicity
-
Skin Corrosion/Irritation [3]
-
Serious Eye Damage/Irritation [3]
-
Respiratory Tract Irritation [3]
Physical and Chemical Properties
Quantitative physical and chemical data for this compound is limited. The following table summarizes the available information.
| Property | Value |
| Appearance | No data available |
| Odor | No data available |
| Melting Point | No data available |
| Boiling Point | No data available |
| Flash Point | No data available |
| Solubility | No data available |
| Vapor Pressure | No data available |
| Density | No data available |
Toxicological Information
There is no specific toxicological data available for this compound. The table below reflects this lack of information. Researchers should handle this compound with caution, assuming potential toxicity based on related chemical structures.
| Metric | Value |
| LD50 Oral | No data available |
| LD50 Dermal | No data available |
| LC50 Inhalation | No data available |
| Carcinogenicity | No data available |
| Mutagenicity | No data available |
| Teratogenicity | No data available |
Safe Handling and Storage
5.1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Ensure eyewash stations and safety showers are readily accessible.
5.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant and impervious clothing should be worn where necessary.[4]
-
Respiratory Protection: If dust or aerosols are generated, or if working outside a fume hood, use a full-face respirator with appropriate cartridges.[4]
5.3. Handling Procedures:
-
Avoid contact with skin and eyes.[4]
-
Avoid formation of dust and aerosols.[4]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]
-
Wash hands thoroughly after handling.
5.4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[4] |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: The specific hazards arising from the chemical are not available. However, combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[4]
Accidental Release Measures
-
Personal Precautions: Avoid dust formation and contact with the substance. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains; discharge into the environment must be avoided.[4]
-
Methods for Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[4]
Disposal Considerations
Dispose of the chemical and its container in accordance with all local, regional, and national regulations. The material should be disposed of by a licensed professional waste disposal service.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not widely published. However, its use as a reagent in the synthesis of more complex molecules has been documented in patent literature. Below is a generalized example of its application in amide coupling reactions.
Example: Use in Amide Coupling for the Synthesis of a Quinoline Compound
This protocol is adapted from a procedure described in patent EP3057964A1, where this compound is used as a reactant.[7]
Objective: To couple this compound with a substituted quinoline carboxylic acid.
Materials:
-
Substituted quinoline carboxylic acid
-
This compound
-
A suitable amide coupling reagent (e.g., HATU, HBTU)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
Methodology:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted quinoline carboxylic acid in the anhydrous solvent.
-
Add the amide coupling reagent (e.g., 1.1 equivalents) and the non-nucleophilic base (e.g., 2.0 equivalents) to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, or until completion as monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Visualizations
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aaronchem.com [aaronchem.com]
- 6. N-ethyl-4-pyridine carboxamide | CAS#:41116-48-7 | Chemsrc [chemsrc.com]
- 7. EP3057964A1 - Selectively substituted quinoline compounds - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-ethylpiperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of N-ethylpiperidine-4-carboxamide, a valuable building block in medicinal chemistry and drug development. The protocol outlines the direct amidation of ethyl piperidine-4-carboxylate with ethylamine. This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow to guide researchers in the successful synthesis and purification of the target compound.
Introduction
N-substituted piperidine-4-carboxamides are prevalent scaffolds in a wide range of biologically active molecules. Their structural features allow for specific interactions with various biological targets. The synthesis of this compound from the readily available ethyl piperidine-4-carboxylate via direct amidation with ethylamine presents a straightforward and efficient route to this important intermediate. This method, known as aminolysis, involves the nucleophilic attack of the amine on the ester carbonyl group, leading to the formation of the corresponding amide and ethanol as a byproduct. While direct amidation of esters can sometimes be challenging, the use of an excess of the amine and elevated temperatures can facilitate the reaction to achieve good yields.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar aminolysis reactions.
| Parameter | Value |
| Starting Material | Ethyl piperidine-4-carboxylate |
| Reagent | Ethylamine (70% solution in water or neat) |
| Product | This compound |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol |
| Typical Reaction Time | 12 - 24 hours |
| Reaction Temperature | 80 - 100 °C (sealed vessel) |
| Expected Yield | 75 - 90% |
| Purity (post-purification) | >98% |
| Analytical Method | ¹H NMR, ¹³C NMR, LC-MS |
Experimental Protocols
Synthesis of this compound
This protocol details the direct amidation of ethyl piperidine-4-carboxylate with ethylamine.
Materials:
-
Ethyl piperidine-4-carboxylate (1 equivalent)
-
Ethylamine (e.g., 70% solution in water, 5-10 equivalents)
-
Methanol (or another suitable high-boiling polar solvent)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (for drying)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) (for extraction)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or a pressure vessel (e.g., a sealed tube or a Parr reactor)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser (if not using a sealed vessel)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
Reaction Setup: In a suitable pressure vessel, dissolve ethyl piperidine-4-carboxylate (1.0 eq.) in methanol (or another appropriate solvent).
-
Addition of Ethylamine: Add an excess of ethylamine (5-10 eq.) to the solution.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully vent the vessel to release any excess pressure.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ethylamine.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: Preparation of N-ethylpiperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylpiperidine-4-carboxamide is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in many biologically active compounds.[1] The N-ethyl substitution and the carboxamide group at the 4-position provide opportunities for further molecular modifications, making it a valuable building block for the synthesis of novel therapeutic agents. These application notes provide detailed protocols for the preparation of this compound, primarily through the N-alkylation of isonipecotamide (piperidine-4-carboxamide).
Chemical Properties
| Property | Value | Reference |
| CAS Number | 1903-65-7 | [2] |
| Molecular Formula | C8H16N2O | [2] |
| Molecular Weight | 156.23 g/mol | [2] |
| Appearance | White to Almost white powder/crystal | [3] |
| Melting Point | 146.0 to 151.0 °C | [3] |
Preparation Methods
The primary route for the synthesis of this compound involves the direct N-alkylation of isonipecotamide. This can be achieved using various ethylating agents and reaction conditions. Below are two detailed protocols for this transformation.
Method 1: N-Alkylation using Ethyl Iodide and Potassium Carbonate
This method is a standard and widely used procedure for the N-alkylation of secondary amines like piperidines.[4] Potassium carbonate acts as a base to neutralize the hydroiodic acid formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of isonipecotamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol of substrate), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: Slowly add ethyl iodide (EtI, 1.2 eq) to the reaction mixture at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 70-85% |
| Purity (by HPLC) | >95% |
| Reaction Time | 12-24 hours |
Method 2: N-Alkylation using Ethyl Bromide in Acetonitrile
This protocol utilizes ethyl bromide as the alkylating agent and acetonitrile as the solvent. It offers an alternative to DMF and may be preferable in certain instances.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve isonipecotamide (1.0 eq) in anhydrous acetonitrile (15 mL/mmol of substrate).
-
Addition of Base and Alkylating Agent: Add potassium carbonate (K₂CO₃, 2.0 eq) followed by the dropwise addition of ethyl bromide (EtBr, 1.5 eq).
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 8-16 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 65-80% |
| Purity (by HPLC) | >95% |
| Reaction Time | 8-16 hours |
Synthesis Workflow and Logic
The synthesis of this compound follows a straightforward logical pathway, beginning with the readily available starting material, isonipecotamide.
Caption: General workflow for the synthesis of this compound.
Potential Applications and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, piperidine derivatives are known to interact with a variety of biological targets. For instance, isonipecotamide itself is a reactant for preparing inhibitors of enzymes like protein kinase D and inducible nitric oxide synthase.[5] It is also used in the synthesis of 5-HT receptor inhibitors.[5] The N-ethyl modification can alter the pharmacokinetic and pharmacodynamic properties, potentially leading to new biological activities.
The logical relationship for investigating the biological activity of a newly synthesized compound like this compound is outlined below.
Caption: Logical progression for the biological evaluation of a novel compound.
Safety Information
-
Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Reagents: Ethyl iodide and ethyl bromide are toxic and lachrymatory. DMF is a potential teratogen. Avoid inhalation and skin contact.[6]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.[6]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Isonipecotamide | 39546-32-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Isonipecotamide | 39546-32-2 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
Characterization of N-ethylpiperidine-4-carboxamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of N-ethylpiperidine-4-carboxamide. The methods described herein are essential for confirming the identity, purity, and stability of this compound, which is a critical aspect of drug development and quality control. The protocols are based on established analytical techniques and provide a comprehensive guide for the characterization of this compound and related compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. A reverse-phase HPLC method is typically suitable for this compound.
Application Note:
A C18 stationary phase is recommended for the separation of this compound from potential impurities. The mobile phase composition can be optimized to achieve the desired resolution and retention time. Due to the basic nature of the piperidine nitrogen, the addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and reproducibility. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or a more universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), especially if the chromophore is weak.
Experimental Protocol:
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or CAD/ELSD detector
Chromatographic Conditions:
| Parameter | Recommended Conditions |
|---|---|
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (at initial conditions) at a concentration of 1 mg/mL.
-
Prepare working standards and samples by diluting the stock solution to the desired concentrations (e.g., 0.01 - 0.1 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The retention time of this compound should be determined by injecting a standard solution.
-
Purity is assessed by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds. This compound, being a relatively small molecule, can be analyzed by GC-MS, potentially after derivatization to improve its volatility and thermal stability.
Application Note:
A non-polar or medium-polarity capillary column is recommended for the separation. The primary challenge for the GC analysis of amides can be their thermal lability and potential for peak tailing. Derivatization, for instance, silylation, may be employed to improve chromatographic performance. The mass spectrometer provides structural information through the fragmentation pattern of the molecule upon electron ionization.
Experimental Protocol:
Instrumentation:
-
Gas chromatograph with a capillary column inlet
-
Mass selective detector (MSD)
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Conditions |
|---|---|
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injection Mode | Split (20:1) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 40-400 |
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution.
Data Analysis:
-
The retention time and the mass spectrum of the analyte are used for identification.
-
The fragmentation pattern should be analyzed to confirm the structure. Expected fragments may arise from the loss of the ethyl group, the carboxamide group, and cleavage of the piperidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.
Application Note:
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants will be characteristic of the ethyl group, the piperidine ring protons, and the amide protons. The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
Experimental Protocol:
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition and Processing:
-
Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Expected ¹H NMR Data (based on similar structures):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₂- (ethyl) | ~3.2 | Quartet |
| -CH₃ (ethyl) | ~1.1 | Triplet |
| Piperidine ring protons | 1.5 - 3.0 | Multiplets |
| Amide -NH- | ~7.0 (broad) | Singlet |
Expected ¹³C NMR Data (based on similar structures):
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~175 |
| Piperidine C4 | ~45 |
| Piperidine C2, C6 | ~43 |
| Piperidine C3, C5 | ~28 |
| -CH₂- (ethyl) | ~34 |
| -CH₃ (ethyl) | ~15 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
Application Note:
The IR spectrum will show characteristic absorption bands for the N-H and C=O groups of the amide, as well as C-H and C-N bonds.
Experimental Protocol:
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (amide) | 3300 - 3500 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (amide I) | 1630 - 1680 |
| N-H bend (amide II) | 1550 - 1640 |
| C-N stretch | 1100 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification.
Application Note:
Electrospray ionization (ESI) is a suitable soft ionization technique for determining the molecular weight. The compound is expected to protonate to give a [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Experimental Protocol:
Instrumentation:
-
Mass spectrometer with an ESI source (can be coupled to an LC system)
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
Data Analysis:
-
Determine the m/z of the molecular ion peak ([M+H]⁺). For this compound (C₈H₁₆N₂O, MW = 156.23), the expected [M+H]⁺ ion is at m/z 157.24.
-
Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.
Expected Fragmentation:
| Fragment Ion | Description |
|---|---|
| m/z 128 | Loss of ethyl group (-C₂H₅) |
| m/z 113 | Loss of carboxamide group (-CONH₂) |
| m/z 84 | Piperidine ring fragment |
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of this compound, such as its melting point and decomposition temperature.
Application Note:
DSC can be used to determine the melting point and purity of the compound. TGA is used to assess its thermal stability and decomposition profile.
Experimental Protocol:
Instrumentation:
-
Differential Scanning Calorimeter
-
Thermogravimetric Analyzer
DSC Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.
TGA Protocol:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Relationship between analytical techniques for comprehensive characterization.
Application Notes and Protocols for the Analysis of N-ethylpiperidine-4-carboxamide by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of N-ethylpiperidine-4-carboxamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following sections detail the predicted and expected analytical data for this compound, along with standardized protocols for sample preparation and data acquisition.
Compound Information
-
Compound Name: this compound
-
Molecular Formula: C₈H₁₆N₂O
-
Molecular Weight: 156.23 g/mol [1]
-
CAS Number: 1903-65-7[1]
-
Structure:
Predicted ¹H and ¹³C NMR Spectroscopic Data
Due to the limited availability of experimental spectra in public databases, the following NMR data has been predicted using computational models. It is crucial to note that predicted values may differ slightly from experimental results.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.25 | q | 2H | -CH₂-CH₃ |
| ~2.90 | m | 2H | Piperidine H2, H6 (axial) |
| ~2.50 | m | 2H | Piperidine H2, H6 (equatorial) |
| ~2.20 | m | 1H | Piperidine H4 |
| ~1.80 | m | 2H | Piperidine H3, H5 (axial) |
| ~1.65 | m | 2H | Piperidine H3, H5 (equatorial) |
| ~1.15 | t | 3H | -CH₂-CH₃ |
| ~5.5-7.5 | br s | 1H | -NH- (amide) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~175.5 | C=O (amide) |
| ~46.0 | Piperidine C2, C6 |
| ~42.0 | Piperidine C4 |
| ~35.0 | -CH₂-CH₃ |
| ~29.0 | Piperidine C3, C5 |
| ~15.0 | -CH₂-CH₃ |
Mass Spectrometry Analysis
Electrospray ionization (ESI) in positive ion mode is the recommended method for the mass spectrometric analysis of this compound, owing to the basic nature of the piperidine nitrogen.
Expected Mass Spectrometry Data (ESI-MS)
| m/z | Ion Species |
| 157.1335 | [M+H]⁺ |
| 179.1154 | [M+Na]⁺ |
Postulated Fragmentation Pattern (ESI-MS/MS)
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 157.1) is expected to yield characteristic fragment ions. The fragmentation of piperidine derivatives is often initiated at the protonated nitrogen atom, leading to ring-opening or cleavage of substituents.[2]
A plausible fragmentation pathway for this compound is initiated by the cleavage of the C4-C(O) bond, followed by further fragmentation.
Experimental Protocols
NMR Spectroscopy Protocol
4.1.1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
4.1.2. Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and line shape.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.[3][4][5] A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
4.1.3. Data Processing
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Apply baseline correction.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.
Mass Spectrometry Protocol
4.2.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[6][7]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[8]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[8]
4.2.2. Data Acquisition (LC-MS)
-
Set up the liquid chromatography (LC) system with a suitable C18 column.
-
Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
-
Inject the prepared sample into the LC-MS system.
-
Acquire mass spectra in positive ion mode over a mass range of m/z 50-500.
-
For MS/MS analysis, select the protonated molecular ion ([M+H]⁺) as the precursor ion and acquire product ion spectra using collision-induced dissociation (CID).
4.2.3. Data Analysis
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺).
-
Determine the accurate mass and calculate the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway.
Visualized Workflow
Caption: Experimental workflow for NMR and MS analysis.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Sample preparation and 1H-NMR acquisition [bio-protocol.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. vanderbilt.edu [vanderbilt.edu]
Application Note: HPLC Purity Assessment of N-ethylpiperidine-4-carboxamide
Introduction
N-ethylpiperidine-4-carboxamide is a substituted piperidine derivative of interest in pharmaceutical research and development due to its potential biological activity. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds. This application note describes a detailed protocol for the determination of the purity of this compound and the separation of its potential related substances using a reverse-phase HPLC method.
The described method is based on established analytical principles for similar piperidine-based compounds and provides a robust starting point for method development and validation in a research or quality control setting. The protocol outlines the necessary reagents, equipment, and chromatographic conditions to achieve efficient separation and quantification of this compound and its impurities.
HPLC Method and Parameters
The following HPLC conditions are recommended for the purity assessment of this compound. A reverse-phase method is proposed, which is a common and effective technique for the separation of moderately polar compounds.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column with low silanol activity |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A / 20% B, hold for 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
For Mass Spectrometry (MS) compatible applications, the phosphoric acid in Mobile Phase A can be replaced with 0.1% formic acid.
Experimental Protocols
Reagent and Sample Preparation
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Formic acid (for MS applications, analytical grade)
-
This compound reference standard
-
This compound sample for analysis
Standard Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a 50:50 mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with the diluent and mix thoroughly.
Sample Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Preparation and Operation
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Purge the pump with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (80% A / 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak shape of the main component.
-
Inject the sample solution to assess the purity and detect any related substances.
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: Example Data for Purity Assessment
| Peak Name | Retention Time (min) | Area | % Area |
| Impurity 1 | 3.5 | 15000 | 0.15 |
| This compound | 5.2 | 9950000 | 99.50 |
| Impurity 2 | 7.8 | 35000 | 0.35 |
| Total | 10000000 | 100.00 |
Calculation of Purity:
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.
Logical Relationship of Method Components
This diagram shows the relationship between the key components of the HPLC method.
Application Notes and Protocols: N-ethylpiperidine-4-carboxamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and presence in various approved drugs underscore its importance in the development of novel therapeutics. This document provides a comprehensive overview of the potential applications of "N-ethylpiperidine-4-carboxamide" (CAS: 1903-65-7), a representative member of this class, in drug discovery. While specific biological data for this exact compound is limited in publicly available literature, this note extrapolates its potential based on the activities of structurally related analogs. The protocols provided herein are established methods for assessing the biological activities associated with the broader piperidine-4-carboxamide chemical class.
Physicochemical Properties and Characterization
A summary of the physicochemical properties of this compound is provided below. While specific spectral data for this compound is not widely published, representative spectra of its precursors are available and serve as a reference for synthetic characterization.
| Property | Value | Source |
| CAS Number | 1903-65-7 | [1] |
| Molecular Formula | C₈H₁₆N₂O | [1] |
| Molecular Weight | 156.23 g/mol | [1] |
| IUPAC Name | This compound | - |
| Canonical SMILES | CCNC(=O)C1CCNCC1 | - |
Potential Therapeutic Applications and Supporting Data from Analogs
The this compound scaffold holds potential across several therapeutic areas, as evidenced by the biological activities of its derivatives. The following sections summarize these applications and present quantitative data for analogous compounds to illustrate the potential potency and spectrum of activity.
Carbonic Anhydrase Inhibition
Derivatives of piperidine-4-carboxamide have been identified as potent inhibitors of human carbonic anhydrases (hCAs), enzymes implicated in glaucoma, certain cancers, and neurological disorders.
| Analog Compound | Target Isoform | Inhibition Constant (Kᵢ, nM) |
| Analog 1 | hCA I | 316.7 |
| Analog 2 | hCA II | 1.2 |
| Analog 3 | hCA IX | 0.8 |
| Analog 4 | hCA XII | 5.7 |
Acetylcholinesterase Inhibition
The piperidine core is a well-known feature in many acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease. N-substituted piperidine-4-carboxamide derivatives have been explored for this purpose.
| Analog Compound | Target | IC₅₀ (µM) |
| Analog 5 | AChE | 5.94 |
| Analog 6 | AChE | 0.41 |
Antibacterial Activity (DNA Gyrase Inhibition)
A novel class of piperidine-4-carboxamides has been shown to exhibit potent antibacterial activity against Mycobacterium abscessus by targeting DNA gyrase.
| Analog Compound | Target Organism/Enzyme | MIC (µM) | IC₅₀ (µM) |
| 844-TFM | M. abscessus | 1.5 | - |
| 844-TFM | M. abscessus DNA Gyrase | - | 1.5 |
| Analog 7 | M. abscessus | 12.5 | - |
Antimalarial Activity (Proteasome Inhibition)
Piperidine carboxamides have emerged as potent and selective inhibitors of the Plasmodium falciparum proteasome, a key target for antimalarial drug development.
| Analog Compound | Target | EC₅₀ (nM) |
| SW042 | P. falciparum 3D7 | 190 |
| SW584 | P. falciparum 3D7 | 3 |
| SW726 | P. falciparum 3D7 | 9 |
Analgesic Activity
The piperidine scaffold is a common feature in opioid analgesics. Derivatives of piperidine-4-carboxamide have been investigated for their pain-relieving properties.
| Analog Compound | Assay | Result |
| Analog 8 | Acetic Acid-Induced Writhing (mice) | Significant inhibition of writhing |
| Analog 9 | Hot Plate Test (mice) | Increased latency to pain response |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and for the key biological assays relevant to its potential applications.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process involving the N-ethylation of a suitable piperidine precursor followed by amidation.
Protocol 1: Synthesis of N-ethylpiperidine-4-carboxylic acid
Materials:
-
Ethyl piperidine-4-carboxylate
-
Ethyl iodide or ethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Magnesium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2 equivalents).
-
Slowly add ethyl iodide (1.2 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield ethyl N-ethylpiperidine-4-carboxylate.
-
For hydrolysis, dissolve the ester in a mixture of ethanol and aqueous NaOH solution and heat to reflux.
-
After completion of the hydrolysis (monitored by TLC), cool the reaction mixture and acidify with HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain N-ethylpiperidine-4-carboxylic acid.
Protocol 2: Amidation to form this compound
Materials:
-
N-ethylpiperidine-4-carboxylic acid
-
Ammonia solution (aqueous or in a suitable solvent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve N-ethylpiperidine-4-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add the ammonia solution (2 equivalents) and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Workflow for Synthesis of this compound
In Vitro Biological Assays
Protocol 3: Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically at 405 nm.
Materials:
-
Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)
-
Tris buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
This compound (test compound)
-
Acetazolamide (positive control)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and acetazolamide in DMSO.
-
In a 96-well plate, add 140 µL of Tris buffer to each well.
-
Add 20 µL of the CA enzyme solution to the appropriate wells.
-
Add 20 µL of various concentrations of the test compound or control to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of p-NPA solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes.
-
Calculate the rate of reaction for each concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: The activity of AChE is measured by monitoring the increase in the yellow color produced from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine iodide (ATCI) by AChE.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
To a 96-well plate, add 25 µL of ATCI solution.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of the test compound at various concentrations.
-
Add 125 µL of phosphate buffer.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the AChE solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Workflow for In Vitro Enzyme Inhibition Assays
Protocol 5: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is determined by the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium abscessus)
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
This compound (test compound)
-
Ciprofloxacin or other relevant antibiotic (positive control)
-
DMSO
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
In Vivo Biological Assay
Protocol 6: Acetic Acid-Induced Writhing Test for Analgesic Activity
Principle: This is a model of visceral pain. The intraperitoneal injection of acetic acid induces abdominal constrictions (writhing), and the reduction in the number of writhes by a test compound indicates peripheral analgesic activity.
Materials:
-
Swiss albino mice (20-25 g)
-
Acetic acid (0.6% in saline)
-
This compound (test compound)
-
Diclofenac sodium or Aspirin (positive control)
-
Normal saline (vehicle)
-
Syringes and needles
Procedure:
-
Divide the mice into groups (n=6): vehicle control, positive control, and test compound groups.
-
Administer the vehicle, positive control, or test compound orally or intraperitoneally.
-
After a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber and count the number of writhes for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Signaling Pathway and Mechanism of Action Visualization
The following diagrams illustrate the potential mechanisms of action for piperidine-4-carboxamide derivatives based on the activities of their analogs.
Potential Inhibition of Acetylcholinesterase
Potential Mechanism of DNA Gyrase Inhibition in Bacteria
Conclusion
This compound represents a versatile and synthetically accessible scaffold with significant potential in drug discovery. Based on the activities of its close analogs, this compound class warrants further investigation as a source of novel inhibitors for a range of therapeutic targets, including carbonic anhydrases, acetylcholinesterase, bacterial DNA gyrase, and the P. falciparum proteasome. The protocols provided herein offer a robust framework for the synthesis, characterization, and biological evaluation of this compound and its derivatives, paving the way for future drug development efforts.
References
N-Ethylpiperidine-4-carboxamide: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols
The N-ethylpiperidine-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. Its inherent structural features, including a basic nitrogen atom and a carboxamide group, provide key hydrogen bonding and ionic interaction points, making it an ideal starting point for designing molecules that can effectively interact with various biological targets. This document provides an overview of its applications, quantitative data on select derivatives, and generalized protocols for synthesis and biological evaluation.
Applications in Drug Discovery
The versatility of the this compound scaffold is demonstrated by its successful application in developing modulators for several important drug targets across different disease areas.
Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulators (PAMs)
Derivatives of this compound have been identified as potent and selective positive allosteric modulators of muscarinic acetylcholine receptors, particularly the M1, M3, and M5 subtypes.[1] These receptors are implicated in a variety of physiological processes, and their modulation is a promising therapeutic strategy for neurological disorders such as Alzheimer's disease and schizophrenia. The piperidine core acts as a central scaffold from which substitutions can be made to fine-tune the potency, selectivity, and pharmacokinetic properties of the compounds.[1]
Toll-Like Receptor (TLR) 7 and 8 Antagonists
Substituted quinoline compounds incorporating the this compound moiety have been developed as antagonists of Toll-like receptors 7 and 8 (TLR7/8).[2][3] These receptors are involved in the innate immune response, and their overactivation can lead to autoimmune diseases like systemic lupus erythematosus (SLE) and lupus nephritis.[2][3] By antagonizing TLR7/8, these compounds can dampen the inflammatory response and offer a potential treatment for these conditions.[2][3]
Cholesterol 24-Hydroxylase (CH24H) Inhibitors
The this compound scaffold has also been utilized in the design of inhibitors for cholesterol 24-hydroxylase (CH24H), an enzyme primarily expressed in the brain that is involved in cholesterol metabolism.[4] Inhibition of CH24H is being explored as a therapeutic approach for neurodegenerative diseases, including Alzheimer's disease, multiple sclerosis, and glaucoma.[4]
Modulators of Lipid Storage
Certain derivatives of this compound have been investigated as modulators of lipid storage.[5] While the specific target is not always explicitly mentioned, this application suggests potential uses in metabolic disorders.
Quantitative Data
The following table summarizes the pharmacological data for a selection of this compound derivatives acting as muscarinic acetylcholine receptor PAMs.[1]
| Compound | Receptor | pEC50 (IP1 Assay) | pKB (IP1 Assay) |
| ML380 | M1 mAChR | 6.8 ± 0.1 | 6.9 ± 0.1 |
| M5 mAChR | 7.4 ± 0.1 | 7.3 ± 0.1 | |
| VU0488129 | M1 mAChR | 6.5 ± 0.1 | 6.6 ± 0.1 |
| M3 mAChR | 6.3 ± 0.1 | 6.3 ± 0.1 | |
| VU6007438 | M1 mAChR | 6.6 ± 0.1 | 6.7 ± 0.1 |
| M3 mAChR | 6.3 ± 0.1 | 6.4 ± 0.1 | |
| VU6008555 | M1 mAChR | 6.5 ± 0.1 | 6.6 ± 0.1 |
| M3 mAChR | 6.3 ± 0.1 | 6.4 ± 0.1 | |
| VU6007976 | M5 mAChR | 6.8 ± 0.1 | 6.9 ± 0.1 |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives. These should be adapted and optimized for specific target compounds and assays.
General Synthetic Protocol for N-Aryl/Alkyl-N-ethylpiperidine-4-carboxamide Derivatives
This protocol describes a common method for the synthesis of derivatives, which often involves the coupling of a substituted piperidine with an appropriate amine.
Step 1: Synthesis of N-Ethylpiperidine-4-carboxylic acid
This intermediate can be synthesized through various established methods, often starting from commercially available piperidine-4-carboxylic acid. One common approach is the reductive amination of piperidine-4-carboxylic acid with acetaldehyde.
Step 2: Amide Coupling
-
Dissolve N-ethylpiperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired primary or secondary amine (1.1 equivalents).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-N-ethylpiperidine-4-carboxamide derivative.
General Protocol for In Vitro Bioassay: Functional Assessment of mAChR PAMs
This protocol outlines a general method for evaluating the functional activity of this compound derivatives as PAMs at muscarinic receptors using an inositol phosphate (IP1) accumulation assay.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 muscarinic acetylcholine receptor in appropriate cell culture media supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound derivatives) in an appropriate assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the test compounds at various concentrations to the cells, followed by the addition of a sub-maximal concentration (EC20) of the natural agonist, acetylcholine (ACh).
-
Incubate the plates at 37°C for a specified period (e.g., 30-60 minutes).
-
-
Detection: Lyse the cells and measure the accumulation of inositol phosphate (IP1) using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IP1 accumulation against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the pEC50 and maximal response.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for this compound derivatives.
Caption: Mechanism of positive allosteric modulation of a GPCR.
Caption: Inhibition of TLR7/8 signaling by this compound derivatives.
References
- 1. Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3057964A1 - Selectively substituted quinoline compounds - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US9643957B2 - Heterocyclic compounds having cholesterol 24-hydroxylase activity - Google Patents [patents.google.com]
- 5. WO2013078413A1 - Modulators of lipid storage - Google Patents [patents.google.com]
Application Notes and Protocols for N-ethylpiperidine-4-carboxamide Derivatives in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The N-ethylpiperidine-4-carboxamide scaffold has emerged as a versatile building block in the design of novel therapeutic agents for a range of neurological disorders. Derivatives incorporating this moiety have shown promise as potent and selective modulators of key targets in the central nervous system (CNS). A particularly significant area of research is their application as inhibitors of cholesterol 24-hydroxylase (CYP46A1), an enzyme implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.
Cholesterol 24-Hydroxylase (CYP46A1) as a Therapeutic Target:
CYP46A1 is a brain-specific enzyme responsible for the conversion of cholesterol to 24S-hydroxycholesterol (24S-HC).[1] This process is the primary mechanism for cholesterol elimination from the brain.[1][2] Dysregulation of brain cholesterol homeostasis is increasingly linked to the pathophysiology of neurodegenerative conditions. Elevated levels of 24S-HC have been observed in patients with Alzheimer's disease and are associated with neuronal cell death.[1][3] Therefore, inhibiting CYP46A1 to reduce the production of 24S-HC presents a promising therapeutic strategy to mitigate neurotoxicity and the progression of these diseases.[3]
This compound derivatives have been identified as a promising class of CYP46A1 inhibitors.[3] These compounds offer a scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties, such as blood-brain barrier permeability, which is crucial for CNS-targeted drugs.
Other Neuroscience Applications:
Beyond CYP46A1 inhibition, the broader piperidine-4-carboxamide scaffold has been explored for other neuroscience targets, including:
-
Secretory Glutaminyl Cyclase (sQC) Inhibitors: sQC is involved in the formation of neurotoxic pyroglutamate amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[4][5]
-
Cholinesterase Inhibitors: Derivatives of N-benzylpiperidine carboxamide have been investigated as potential treatments for Alzheimer's disease by inhibiting acetylcholinesterase.[6][7]
These diverse applications underscore the importance of the this compound core structure in contemporary neuroscience drug discovery.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative this compound derivatives and related compounds against human CYP46A1.
| Compound ID | Structure | Target | Assay Substrate | IC50 (nM) | Reference |
| Compound 1 | N/A (Structure proprietary to patent) | human CYP46A1 | Testosterone | 26 | [8] |
| Compound 2 | N/A (Structure proprietary to patent) | human CYP46A1 | Testosterone | 37 | [8] |
| Compound 1 | N/A (Structure proprietary to patent) | human CYP46A1 | Cholesterol | 22 | [9] |
| Compound 2 | N/A (Structure proprietary to patent) | human CYP46A1 | Cholesterol | 32 | [9] |
| Voriconazole | Commercially available antifungal | human CYP46A1 | Testosterone | 35,900 | [8] |
| Voriconazole | Commercially available antifungal | human CYP46A1 | Cholesterol | 12,200 | [9] |
| Soticlestat (TAK-935) | 4-arylpyridine derivative | human CYP46A1 | [14C] Cholesterol | 2.7 | [10] |
Note: IC50 values can vary based on the substrate and specific assay conditions used in the experiments.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Human CYP46A1
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against recombinant human CYP46A1.
Materials:
-
Recombinant human CYP46A1 microsomes
-
NADPH cytochrome P450 oxidoreductase
-
Cholesterol
-
[³H]cholesterol (radiolabeled substrate)
-
Test compounds (this compound derivatives)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH
-
Scintillation fluid
-
Scintillation counter
-
384-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of cholesterol in a suitable solvent.
-
Prepare serial dilutions of the test compounds in DMSO or another appropriate solvent.
-
Prepare a reaction buffer containing potassium phosphate and MgCl₂.
-
-
Enzyme and Compound Incubation:
-
Reaction Initiation:
-
Add cholesterol (and a tracer amount of [³H]cholesterol) to the wells.
-
Initiate the enzymatic reaction by adding NADPH. The final reaction volume is typically 50 µL.[8]
-
-
Reaction and Termination:
-
Product Quantification:
-
Extract the product, 24S-hydroxycholesterol, from the reaction mixture.
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Evaluation of CYP46A1 Inhibition in a Mouse Model
This protocol outlines a procedure to assess the in vivo efficacy of an this compound derivative by measuring its effect on brain 24S-HC levels in mice.
Materials:
-
Test compound (this compound derivative)
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Wild-type or transgenic mice (e.g., APP/PS1 model for Alzheimer's disease)[11]
-
Homogenization buffer
-
Internal standard (e.g., deuterated 24-hydroxycholesterol-d₇)[12]
-
Organic solvents for extraction (e.g., methanol)
-
LC-MS/MS system for analysis
Procedure:
-
Animal Dosing:
-
Tissue Collection:
-
At a predetermined time point after the final dose, euthanize the mice.
-
Dissect the brain and collect specific regions of interest, such as the hippocampus or cortex.
-
-
Sample Preparation:
-
Homogenize the brain tissue in a suitable buffer.
-
Add a known amount of the internal standard to each sample.
-
Extract the lipids, including 24S-HC, from the homogenate using an organic solvent like methanol.[12]
-
-
Quantification of 24S-HC:
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the levels of 24S-HC and the internal standard.[12]
-
-
Data Analysis:
-
Calculate the concentration of 24S-HC in the brain tissue, normalized to the internal standard and tissue weight.
-
Compare the 24S-HC levels in the treated groups to the vehicle control group to determine the percentage of reduction.[11]
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to assess the significance of the observed effects.[8]
-
Visualizations
Caption: CYP46A1 Signaling Pathway and Point of Inhibition.
Caption: In Vitro CYP46A1 Inhibition Assay Workflow.
Caption: In Vivo Evaluation of CYP46A1 Inhibitors Workflow.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico and Intuitive Predictions of CYP46A1 Inhibition by Marketed Drugs with Subsequent Enzyme Crystallization in Complex with Fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo [frontiersin.org]
- 9. Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. s201.q4cdn.com [s201.q4cdn.com]
- 12. Effects of Complete and Partial Loss of the 24S-Hydroxycholesterol-Generating Enzyme Cyp46a1 on Behavior and Hippocampal Transcription in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
N-ethylpiperidine-4-carboxamide in the Development of Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The N-ethylpiperidine-4-carboxamide scaffold is a versatile pharmacophore that has demonstrated significant potential in the development of potent and selective enzyme inhibitors. Its derivatives have been investigated for a range of therapeutic targets, showcasing its utility in drug discovery. This document provides detailed application notes and experimental protocols for researchers interested in exploring this chemical moiety for the development of novel enzyme inhibitors.
Overview of this compound as an Enzyme Inhibitor Scaffold
The piperidine-4-carboxamide core structure offers a rigid framework that can be readily functionalized to achieve specific interactions with the active sites of various enzymes. The N-ethyl group can influence solubility, metabolic stability, and binding affinity. Modifications at the carboxamide nitrogen and other positions on the piperidine ring have led to the discovery of inhibitors for several key enzyme families, including cholinesterases, carbonic anhydrases, and poly(ADP-ribose) polymerases (PARP).
Application in Cholinesterase Inhibition
Derivatives of the piperidine-4-carboxamide scaffold have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.
Quantitative Data: Cholinesterase Inhibitory Activity
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 0.41 | [1] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 5.94 | [1] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.[2][3][4]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
14 mM acetylthiocholine iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) solution
-
Test inhibitor (this compound derivative) stock solution in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of varying concentrations of the test inhibitor solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test inhibitor/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at 37°C.[3]
-
Initiation of Reaction: Add 10 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at 10-second intervals for 3 minutes using a microplate reader.[3]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the screening of this compound derivatives as cholinesterase inhibitors.
Application in Carbonic Anhydrase Inhibition
Piperidine-4-carboxamide derivatives have also been identified as potent inhibitors of various carbonic anhydrase (CA) isoforms. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.
Quantitative Data: Carbonic Anhydrase Inhibitory Activity
| Compound/Derivative | Target Enzyme | Ki (nM) | Reference |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative 6 | hCA I | 7.9 | |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative 9 | hCA I | 8.9 | |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative 10 | hCA I | 9.7 | |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative 5 | hCA I | 38.6 |
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
This protocol describes the measurement of CA activity by monitoring the pH change associated with CO2 hydration.
Materials:
-
Stopped-flow spectrophotometer
-
HEPES buffer (e.g., 20 mM, pH 7.5)
-
pH indicator solution (e.g., phenol red)
-
CO2-saturated water
-
Purified carbonic anhydrase isoform
-
Test inhibitor (this compound derivative) stock solution
-
Syringes for the stopped-flow instrument
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Reagent Preparation:
-
Syringe A: HEPES buffer containing the pH indicator and the test inhibitor at various concentrations.
-
Syringe B: CO2-saturated water.
-
-
Measurement:
-
Rapidly mix the contents of Syringe A and Syringe B in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the CA-catalyzed hydration of CO2.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).
-
Caption: Role of Carbonic Anhydrase in CO2 hydration and its inhibition by this compound derivatives.
Application in Poly(ADP-ribose) Polymerase (PARP) Inhibition
The piperidine-4-carboxamide scaffold has also been utilized in the design of PARP inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA repair. Their inhibition is a clinically validated strategy for treating certain cancers, especially those with BRCA mutations, based on the principle of synthetic lethality.
Quantitative Data: PARP Inhibitory Activity
Experimental Protocol: Cell-Based PARP Inhibition Assay
This protocol provides a general framework for assessing the cellular activity of PARP inhibitors.[5][6]
Materials:
-
Cancer cell line of interest (e.g., with BRCA mutations)
-
Cell culture medium and supplements
-
Test inhibitor (this compound derivative) stock solution
-
DNA damaging agent (e.g., hydrogen peroxide)
-
Antibody specific for poly(ADP-ribose) (PAR)
-
Secondary antibody conjugated to a fluorescent dye
-
96-well imaging plates
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a 96-well imaging plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 1-2 hours).
-
Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H2O2) for a short period (e.g., 10-15 minutes).
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with the primary anti-PAR antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the intensity of the PAR staining within the nucleus of each cell.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PAR formation for each inhibitor concentration relative to the control (cells treated with the DNA damaging agent but no inhibitor).
-
Determine the IC50 value from the dose-response curve.
-
Caption: The role of PARP in DNA repair and the mechanism of action for PARP inhibitors.
General Synthesis Protocol for N-substituted Piperidine-4-carboxamides
A common method for the synthesis of N-substituted piperidine-4-carboxamides involves the coupling of a primary or secondary amine with a piperidine-4-carboxylic acid derivative.
Materials:
-
Piperidine-4-carboxylic acid or its ester derivative
-
Desired amine (R-NH2 or R1R2-NH)
-
Coupling agent (e.g., EDCI, HOBt)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
If starting with the ester, hydrolyze it to the carboxylic acid using a base like lithium hydroxide.
-
Dissolve the piperidine-4-carboxylic acid in the anhydrous solvent.
-
Add the coupling agent (e.g., EDCI) and an activator (e.g., HOBt) to the solution and stir for a few minutes.
-
Add the desired amine and a base (e.g., triethylamine) to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted piperidine-4-carboxamide.
This general protocol can be adapted and optimized for specific derivatives.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and compounds. Always follow appropriate laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for N-ethylpiperidine-4-carboxamide in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the functional activity of N-ethylpiperidine-4-carboxamide and related piperidine-4-carboxamide derivatives. The protocols outlined below are representative methodologies for determining the binding affinity and functional modulation of a target receptor, using the sigma-1 receptor as a plausible target for this class of compounds.
Introduction
This compound belongs to the piperidine-4-carboxamide scaffold, a privileged structure in medicinal chemistry. Derivatives of this scaffold have been investigated for a wide range of biological activities, including as proteasome inhibitors for malaria, dopamine D3 receptor ligands, and carbonic anhydrase inhibitors[1][2][3]. This document focuses on protocols to assess its potential as a sigma-1 receptor ligand, a target for which other piperidine-4-carboxamide derivatives have shown high affinity[4][5].
Data Presentation: Summary of Quantitative Data
The following tables provide a template for presenting quantitative data obtained from the described functional assays.
Table 1: Radioligand Binding Affinity of this compound for Sigma-1 and Sigma-2 Receptors
| Compound | Target Receptor | Radioligand | Ki (nM) |
| This compound | Sigma-1 | --INVALID-LINK---pentazocine | User Data |
| This compound | Sigma-2 | [3H]DTG | User Data |
| Reference Compound (Haloperidol) | Sigma-1 | --INVALID-LINK---pentazocine | User Data |
| Reference Compound (Haloperidol) | Sigma-2 | [3H]DTG | User Data |
Table 2: Functional Activity of this compound in a Calcium Flux Assay
| Cell Line | Treatment | EC50 / IC50 (nM) | Efficacy (% of control) |
| HEK293-S1R | This compound (Agonist) | User Data | User Data |
| HEK293-S1R | This compound (Antagonist) | User Data | User Data |
| Wild-Type HEK293 | This compound | User Data | User Data |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
-
HEK293 cells stably expressing human sigma-1 receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
Radioligand: --INVALID-LINK---pentazocine
-
Non-specific binding control: Haloperidol (10 µM)
-
Test compound: this compound (serial dilutions)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Protocol:
-
Membrane Preparation:
-
Culture HEK293-S1R cells to 80-90% confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of --INVALID-LINK---pentazocine (at a final concentration equal to its Kd), and 50 µL of serially diluted this compound.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM haloperidol.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (typically 50-100 µg of protein).
-
Incubate at 37°C for 120 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the reaction mixture through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Calcium Flux Assay
This protocol assesses the functional activity of this compound by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the sigma-1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Sigma-1 receptor agonist (e.g., (+)-pentazocine)
-
Test compound: this compound
-
Fluorescent plate reader with an automated injection system (e.g., FLIPR)
Protocol:
-
Cell Plating:
-
Plate HEK293-S1R cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye solution.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Agonist Mode:
-
Place the cell plate in the fluorescent plate reader.
-
Monitor baseline fluorescence for 10-20 seconds.
-
Inject serially diluted this compound and continue to record fluorescence for 2-3 minutes.
-
-
Antagonist Mode:
-
Pre-incubate the dye-loaded cells with serially diluted this compound for 15-30 minutes.
-
Place the cell plate in the fluorescent plate reader and monitor baseline fluorescence.
-
Inject a known sigma-1 receptor agonist (at its EC80 concentration) and record the fluorescence response.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity from baseline.
-
Plot the response against the logarithm of the test compound concentration.
-
For agonist mode, determine the EC50 value.
-
For antagonist mode, determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for binding and functional assays.
Caption: Hypothetical sigma-1 receptor signaling pathway.
References
- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arts.units.it [arts.units.it]
Troubleshooting & Optimization
Troubleshooting low yield in "N-ethylpiperidine-4-carboxamide" synthesis
Technical Support Center: N-ethylpiperidine-4-carboxamide Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and logical strategy involves a two-step process starting from piperidine-4-carboxylic acid (isonipecotic acid). The first step is the N-ethylation of the piperidine ring, followed by the amidation of the carboxylic acid group. An alternative involves first creating piperidine-4-carboxamide (isonipecotamide) and then performing the N-ethylation.
Q2: What are the critical reagents for this synthesis?
A2: Key reagents typically include:
-
Starting Materials: Piperidine-4-carboxylic acid or Piperidine-4-carboxamide.
-
Ethylating Agents: Ethyl iodide or diethyl sulfate are common for direct alkylation. Reductive amination using acetaldehyde and a reducing agent like sodium triacetoxyborohydride is another option.
-
Amide Coupling Reagents: For the amidation step, the carboxylic acid must be activated. This is often achieved by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] Subsequently, ethylamine is used to form the final amide.
-
Bases: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often required to scavenge acid produced during the reaction.[3]
-
Solvents: Anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are typically used.[4]
Q3: What are the typical yields for the key reaction steps?
A3: Yields can vary significantly based on the specific reagents, conditions, and scale. However, based on analogous reactions reported in the literature, you can form a general expectation. The following table summarizes yields for similar transformations.
| Reaction Step | Transformation Example | Reported Yield | Reference |
| N-Alkylation | N-benzylation of methyl 4-piperidinecarboxylate | 94.2% | [2] |
| Ester Hydrolysis | Saponification of N-benzyl-4-piperidinecarboxylate | 98.2% | [2] |
| Amide Formation | N-Acylation of anilino-ester with propionyl chloride | 70-80% | [5] |
| Nitrile Hydrolysis | Strecker synthesis intermediate to amide | 3-14% | [6] |
Synthesis Pathway Overview
Below is a common pathway for the synthesis of this compound.
Caption: A common synthetic route to this compound.
Troubleshooting Guide for Low Yield
This section addresses specific issues that can lead to poor outcomes during the synthesis.
Q4: My overall yield is low. How can I identify the problematic step?
A4: Low overall yield is often due to an issue in one of the key steps: N-ethylation or amidation.
-
Isolate and Characterize: The most reliable method is to isolate and confirm the structure and purity of the intermediate (N-Ethylpiperidine-4-carboxylic Acid) before proceeding to the next step.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction. If the starting material is not fully consumed, the reaction conditions (time, temperature, stoichiometry) need optimization.
Q5: The N-ethylation step is inefficient. What are the common causes and solutions?
A5: Incomplete N-ethylation can be a significant bottleneck.
-
Insufficient Base: The reaction generates acid (HI from ethyl iodide) which can protonate the starting material, rendering it unreactive. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Na₂CO₃, TEA) is present.
-
Reagent Quality: Ensure your ethylating agent (e.g., ethyl iodide) has not degraded. Use freshly opened or purified reagents.
-
Reaction Temperature: While refluxing is common, excessively high temperatures can sometimes lead to side reactions. Conversely, a temperature that is too low will result in a sluggish reaction. The optimal temperature should be determined experimentally.[1]
-
Alternative Methods: If direct alkylation fails, consider reductive amination with acetaldehyde and a reducing agent like NaBH(OAc)₃. This method is often milder and highly efficient.
Q6: The amidation step is failing, and I'm recovering my carboxylic acid intermediate. What went wrong?
A6: This is a classic issue in amide synthesis, almost always related to insufficient activation of the carboxylic acid.
-
Incomplete Acid Chloride Formation: The conversion of the carboxylic acid to the highly reactive acid chloride is crucial.[1]
-
Action: Ensure your thionyl chloride (SOCl₂) or oxalyl chloride is fresh. Use it in excess (typically 1.5-2.0 equivalents). The reaction can be run at reflux in a suitable solvent (like DCM or neat) to ensure it goes to completion.[2]
-
Verification: After the reaction, you must remove all excess SOCl₂ under vacuum, as it will quench the amine in the next step.
-
-
Hydrolysis of Acid Chloride: The acid chloride intermediate is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Amine Stoichiometry: Use at least two equivalents of ethylamine. One equivalent will react with the acid chloride, and the second will neutralize the HCl byproduct. Alternatively, use one equivalent of ethylamine and one equivalent of a non-nucleophilic base like triethylamine.[3]
Q7: My final product is impure, showing multiple spots on TLC. What are the likely side products?
A7: Impurities can arise from several sources.
-
Unreacted Starting Material: As discussed, incomplete reactions are a primary cause.
-
Dimerization: During N-alkylation, a side reaction can lead to the formation of dimerized piperidine products, which can be difficult to separate.[7]
-
Over-alkylation (Quaternary Salt): While less common with secondary amines, using a large excess of a highly reactive alkylating agent could potentially lead to the formation of a quaternary ammonium salt.
-
Side reactions from Amide Coupling: If using coupling reagents other than an acid chloride route (e.g., HATU, HOBt), these can generate their own set of impurities if not used under optimal conditions.
The following workflow can help diagnose the source of low yield.
Caption: Troubleshooting workflow for diagnosing low synthesis yield.
Illustrative Experimental Protocol
Disclaimer: This protocol is a composite based on standard organic chemistry procedures for analogous transformations and should be adapted and optimized for specific laboratory conditions. A thorough risk assessment should be conducted before any experimental work.
Step 1: Synthesis of N-Ethylpiperidine-4-carboxylic acid
-
To a round-bottom flask charged with piperidine-4-carboxylic acid (1.0 eq), add anhydrous acetonitrile.
-
Add potassium carbonate (K₂CO₃, 2.5 eq) to the suspension.
-
Add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or used directly in the next step if purity is sufficient.
Step 2: Synthesis of this compound
-
Suspend the N-Ethylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under vacuum. This step is critical to ensure all SOCl₂ is removed.[2]
-
Re-dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of aqueous ethylamine (2.5 eq).
-
Add the ethylamine solution dropwise to the cold acid chloride solution. A precipitate may form.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Perform an aqueous workup: wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.[8]
References
- 1. ycdehongchem.com [ycdehongchem.com]
- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]
- 8. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for N-ethylpiperidine-4-carboxamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of N-ethylpiperidine-4-carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the amide coupling reaction between a piperidine-4-carboxamide precursor and an ethylating agent, or more commonly, by coupling ethyl isonipecotate (ethyl piperidine-4-carboxylate) with ethylamine in the presence of a suitable coupling reagent.[1][2] Another approach involves the reductive amination of a suitable piperidinone derivative.
Q2: My amide coupling reaction is showing low to no yield. What are the primary factors to investigate?
Low yields in amide coupling reactions often stem from several critical factors:
-
Incomplete activation of the carboxylic acid: Ensure the coupling reagent is fresh and used in the correct stoichiometric ratio.
-
Deactivation of the amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. The use of a non-nucleophilic base is crucial to prevent this.
-
Presence of water: Water can hydrolyze the activated carboxylic acid intermediate, preventing the desired reaction. Always use anhydrous solvents and reagents.[3]
-
Steric hindrance: Bulky substituents on either the piperidine ring or the N-substituent can impede the reaction.
Q3: I am observing significant side-product formation. What are the likely impurities and how can I minimize them?
Common side products in amide coupling reactions include:
-
N-acylurea: This can form from the rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents like EDC. Using additives like HOBt or OxymaPure can suppress this side reaction.[4][5]
-
Racemization: For chiral precursors, racemization can be a significant issue. Running the reaction at lower temperatures and using racemization-suppressing additives is recommended.[3]
-
Over-alkylation or di-acylation: In cases where the piperidine nitrogen is unprotected, it can compete with the desired amine for the activated carboxylic acid. Ensure proper protection of the piperidine nitrogen if it's not the intended reaction site.
Q4: What are the recommended purification techniques for this compound derivatives?
The primary purification method is silica gel column chromatography. The choice of eluent will depend on the polarity of the specific derivative. A typical workup involves quenching the reaction, followed by an aqueous wash to remove the coupling reagents and byproducts. For instance, washing with a dilute acid solution can help remove unreacted amine and basic byproducts, while a bicarbonate wash can remove unreacted carboxylic acid and acidic byproducts.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Low or No Product Yield | Incomplete activation of carboxylic acid. | Use fresh coupling reagents (e.g., EDC, HATU) in a 1.0-1.5 equivalent range. Consider pre-activation of the carboxylic acid for 15-30 minutes before adding the amine. | [3] |
| Amine is not nucleophilic enough (e.g., protonated). | Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in 2.0-3.0 equivalents to neutralize any acid and deprotonate the amine salt. | [7][8] | |
| Reaction conditions are not optimal. | Ensure the use of anhydrous solvents (e.g., DMF, DCM). Monitor the reaction temperature; some reactions benefit from cooling to 0°C initially. | [3] | |
| Multiple Spots on TLC / Impure Product | Formation of N-acylurea byproduct. | Add HOBt or OxymaPure (1.0-1.5 equivalents) to the reaction mixture. These additives form a more stable active ester, reducing the formation of N-acylurea. | [4][5] |
| Unreacted starting materials. | Increase the reaction time and monitor progress by TLC or LC-MS. A slight excess of one of the reactants can also be used to drive the reaction to completion. | ||
| Difficult to remove solvent (e.g., DMF). | After the reaction, DMF can be removed by azeotropic distillation with toluene or by washing the organic layer with a 5% LiCl aqueous solution multiple times during workup. | [6] | |
| Difficulty in Product Isolation/Purification | Product is water-soluble. | After aqueous workup, saturate the aqueous layer with NaCl before back-extracting with an organic solvent to improve recovery. | |
| Emulsion formation during workup. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the synthesis of this compound from ethyl isonipecotate and ethylamine.
Materials:
-
Ethyl isonipecotate
-
Ethylamine (as a solution in a suitable solvent or as a salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve ethyl isonipecotate (1.0 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15-20 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve ethylamine hydrochloride (1.1 eq) in minimal DCM or DMF and add DIPEA (2.5 eq).
-
Add the ethylamine solution to the activated ester mixture.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes typical yields for related amide coupling reactions. Note that yields can vary significantly based on the specific substrates and reaction conditions.
| Carboxylic Acid | Amine | Coupling Reagent | Solvent | Yield (%) | Reference |
| 4-amino-N-(4-methoxybenzyl)benzamide | 2,5-dimethylthiazole-4-carboxylic acid | EDC/HOBt/DMAP | Acetonitrile | Good to Excellent | [7] |
| Z-L-Phg-OH | H-Val-OMe-HCl | EDC-HCl/Oxyma Pure | DCM/DMF | High | [5] |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | HATU/DIPEA | DMF | 38 | [7] |
Visualizations
Experimental Workflow
References
- 1. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 2. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Technical Support Center: Purification of N-ethylpiperidine-4-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of N-ethylpiperidine-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I might encounter when synthesizing this compound?
A1: Impurities can originate from starting materials, reagents, solvents, and side reactions during the synthesis. Common impurities for piperidine-based compounds may include unreacted starting materials such as ethyl piperidine-4-carboxylate and ethylamine, byproducts from incomplete reactions, or related piperidine derivatives.[][2] The synthesis of piperidine rings can sometimes result in byproducts from side reactions like over-alkylation or incomplete cyclization.[2]
Q2: I'm observing significant peak tailing during silica gel chromatography of my this compound. What is the cause and how can I fix it?
A2: Peak tailing is a frequent issue when purifying basic compounds like this compound on standard silica gel.[3] The basic nitrogen atom of the piperidine ring strongly interacts with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[3]
To resolve this, you can:
-
Modify the Mobile Phase: Add a basic modifier to your eluent to compete with your compound for binding to the silica.[3] A common choice is triethylamine (TEA), typically at a concentration of 0.1-1% (v/v).[3] Another option is to use a solution of ammonia in methanol.[3]
-
Use a Different Stationary Phase: Consider using an amine-deactivated silica gel where the acidic silanol groups are masked.[3] Alternatively, basic or neutral alumina can be a good substitute for silica when purifying basic compounds.[3]
-
Try Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography on a C18 column can be an effective alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[3]
Q3: My recovery of this compound is low after flash chromatography. What are the likely reasons?
A3: Low recovery can be due to several factors, often related to strong interactions with the stationary phase or compound instability.[3] The strong interaction between the basic piperidine and acidic silica can lead to irreversible adsorption of your compound on the column.[3] To mitigate this, use the troubleshooting steps for tailing mentioned in Q2, such as adding a basic modifier to the mobile phase.[3]
Q4: How can I effectively remove unreacted starting materials like ethyl piperidine-4-carboxylate?
A4: The choice of purification method will depend on the physical properties of the starting materials and your product.
-
Column Chromatography: A well-optimized column chromatography protocol, as described in the FAQs and troubleshooting sections, should effectively separate the product from starting materials.
-
Liquid-Liquid Extraction: If there is a significant difference in the basicity and polarity between your product and the starting materials, an acid-base extraction could be effective. By adjusting the pH of the aqueous phase, you may be able to selectively move your product or impurities between the aqueous and organic layers.
-
Recrystallization: If your crude product is a solid and of reasonable purity, recrystallization can be a highly effective method for removing small amounts of impurities. A patent for a related compound suggests recrystallization from a mixed solvent system of ethyl acetate and petroleum ether (sherwood oil).[4]
Q5: What analytical techniques are best for assessing the final purity of this compound?
A5: To ensure the purity of your final compound, it is recommended to use a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for determining the purity of piperidine derivatives and quantifying impurities.[2][5] For structural confirmation and to check for any residual solvents or byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool.[2][5]
Troubleshooting Guides
Issue 1: Product is not crystallizing from the chosen solvent system.
-
Possible Cause: The compound may be too soluble in the chosen solvent, or the concentration of the solution may be too low. Impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Add a seed crystal of the pure compound if available.
-
Slowly add a non-solvent (a solvent in which your compound is insoluble) to the solution until it becomes slightly turbid, then allow it to stand.
-
If the issue persists, consider further purification by column chromatography to remove impurities that may be hindering crystallization.
-
Issue 2: Co-elution of an impurity with the product during column chromatography.
-
Possible Cause: The polarity of the impurity is very similar to that of your product.
-
Troubleshooting Steps:
-
Adjust the polarity of your eluent. Try a shallower gradient or an isocratic elution with a solvent system that provides better separation.
-
Change the solvent system entirely. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.
-
Consider a different stationary phase. If you are using silica gel, try alumina, or switch to reverse-phase chromatography.
-
Data Presentation
Table 1: Representative Solvent Systems for Column Chromatography of Piperidine Derivatives
| Stationary Phase | Eluent System | Modifier | Typical Application | Reference |
| Silica Gel | Hexane/Ethyl Acetate | 0.1-1% Triethylamine | General purification of basic compounds | [3] |
| Silica Gel | Dichloromethane/Methanol | 1-2% 7N Ammonia in Methanol | For strongly basic compounds | [3] |
| Alumina (Basic) | Hexane/Ethyl Acetate | None | Alternative to silica for basic compounds | [3] |
| C18 Reverse Phase | Water/Acetonitrile | 0.1% Trifluoroacetic Acid | For non-polar to moderately polar basic compounds | [3] |
Table 2: Comparison of Purification Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | High resolution, applicable to a wide range of compounds, scalable. | Can be time-consuming, potential for sample loss on the column.[3] |
| Recrystallization | Separation based on differences in solubility at different temperatures. | Can yield very pure material, cost-effective for large scales. | Requires the compound to be a solid, potential for low recovery. |
| Distillation | Separation based on differences in boiling points. | Effective for volatile, thermally stable liquids. | Not suitable for non-volatile or thermally labile compounds. |
| Preparative HPLC | High-resolution chromatographic separation. | Excellent separation power, automated. | Expensive, limited sample capacity per run. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried sample onto the top of the column bed.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization from a Mixed Solvent System
-
Dissolution: Dissolve the crude, solid this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: To the hot solution, slowly add a solvent in which the compound is poorly soluble (e.g., hexanes or petroleum ether) until the solution becomes slightly cloudy.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Effect of a basic modifier on silica gel chromatography.
Caption: Decision tree for troubleshooting purification problems.
References
Side-product formation in "N-ethylpiperidine-4-carboxamide" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethylpiperidine-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound:
-
Amide coupling of piperidine-4-carboxylic acid with ethylamine: This is a direct approach where the carboxylic acid is activated in the presence of a coupling agent, followed by the addition of ethylamine. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive such as HOBt (Hydroxybenzotriazole).
-
Aminolysis of ethyl piperidine-4-carboxylate with ethylamine: This method involves the reaction of the corresponding ethyl ester with ethylamine, often at elevated temperatures. This route avoids the use of coupling agents but may require harsher reaction conditions.
Q2: I am observing a significant amount of a white, poorly soluble precipitate in my reaction mixture when using EDC as a coupling agent. What is it?
A2: This precipitate is likely the N-acylurea byproduct. It forms from the rearrangement of the O-acylisourea intermediate, which is generated from the reaction of piperidine-4-carboxylic acid and EDC.[1][2][3] This side reaction is more prevalent in polar aprotic solvents and can be minimized by the addition of HOBt or by carefully controlling the reaction temperature.[1]
Q3: My reaction is showing a byproduct with a mass corresponding to the starting ethylamine plus a tetramethylguanidinium group. What is this impurity?
A3: This byproduct is a guanidinium derivative formed from the reaction of ethylamine with the uronium or aminium-based coupling reagent itself (e.g., HATU, HBTU).[4][5][6][7] This side reaction is more likely to occur if the amine is highly nucleophilic or if there is an excess of the coupling reagent. To mitigate this, it is recommended to use a 1:1 molar ratio of the coupling reagent to the carboxylic acid and to add the activated acid to the amine solution.[5]
Q4: After purification, I have an impurity with a mass double that of my starting material. What could this be?
A4: This could be a dimer of piperidine-4-carboxylic acid that has been activated and then reacted with another molecule of piperidine-4-carboxylic acid instead of ethylamine. Dimerization of similar amino acids has been observed, especially during the activation step of amide coupling.[8][9]
Q5: Can the piperidine nitrogen be N-ethylated during the reaction?
A5: While less common under standard amide coupling conditions, N-alkylation of the piperidine nitrogen is a potential side reaction if an ethylating agent is present. This could arise from the decomposition of certain reagents or solvents, or if ethyl iodide or a similar reagent is used in a one-pot procedure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inefficient activation of the carboxylic acid. 2. Deactivation of the coupling agent by moisture. 3. Low nucleophilicity of the amine. 4. Formation of unreactive salt between the carboxylic acid and the amine. | 1. Ensure the use of a suitable coupling agent (e.g., EDC/HOBt, HATU). 2. Use anhydrous solvents and reagents. 3. Consider using a stronger, non-nucleophilic base (e.g., DIPEA) to deprotonate the amine. 4. Activate the carboxylic acid with the coupling agent before adding the amine. |
| Presence of N-Acylurea Byproduct | Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents (e.g., EDC).[1][2] | 1. Add HOBt or HOAt as an additive to trap the O-acylisourea as a more stable active ester. 2. Perform the reaction at lower temperatures (0 °C). 3. Use a less polar solvent if the reaction tolerates it. |
| Formation of Guanidinium Byproduct | Reaction of the amine with the uronium/aminium coupling reagent (e.g., HATU, HBTU).[5][6][7] | 1. Use a 1:1 molar ratio of coupling reagent to carboxylic acid. 2. Add the pre-activated carboxylic acid to the amine solution. 3. Consider using a phosphonium-based coupling reagent like PyBOP, which is less prone to this side reaction. |
| Presence of Dimerized Starting Material | Self-condensation of the activated piperidine-4-carboxylic acid.[8][9] | 1. Slowly add the coupling agent to a solution of the carboxylic acid and amine. 2. Use a higher concentration of the amine relative to the carboxylic acid. |
| Difficult Purification | 1. Presence of water-soluble byproducts (e.g., urea from EDC). 2. Similar polarity of the product and unreacted starting materials. | 1. Perform an aqueous workup to remove water-soluble impurities. 2. Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. 3. Utilize column chromatography with an appropriate solvent system for purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Amide Coupling
-
Materials:
-
Piperidine-4-carboxylic acid
-
Ethylamine (as a solution in THF or as a salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the activation of the carboxylic acid.
-
Slowly add a solution of ethylamine (1.5 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Reaction pathway for this compound synthesis and potential side-products.
Caption: General troubleshooting workflow for synthesis optimization.
Caption: Logical relationships between reaction conditions and outcomes.
References
- 1. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The dimerization of Δ1-piperidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dimerization of delta-1-piperidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of "N-ethylpiperidine-4-carboxamide" in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of "N-ethylpiperidine-4-carboxamide" in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, primarily related to its chemical structure, which contains a piperidine ring and a carboxamide group. Key factors include:
-
pH: The piperidine nitrogen is basic and will be protonated at acidic pH, forming a more stable salt.[1] However, extreme pH conditions (both acidic and basic) can catalyze hydrolysis of the carboxamide group.
-
Temperature: Elevated temperatures can accelerate degradation reactions, such as hydrolysis or oxidation.[1][2]
-
Oxidizing Agents: The piperidine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.[2] The presence of oxidizing agents or exposure to atmospheric oxygen can promote these degradation pathways.
-
Light: Although not explicitly documented for this specific molecule, compounds with similar functional groups can be sensitive to photodegradation. It is a common stress condition in forced degradation studies.[3]
-
Moisture: The presence of water can lead to hydrolysis of the carboxamide functional group, especially under non-neutral pH and/or elevated temperatures.[2]
Q2: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause and how can I prevent it?
A2: A decrease in concentration over time suggests chemical instability. Based on the structure of this compound, the most likely cause is hydrolysis of the carboxamide group. To mitigate this, consider the following:
-
Solvent Choice: If using aqueous buffers, ensure the pH is near neutral and the buffer components are non-reactive. For long-term storage, consider preparing stock solutions in anhydrous aprotic solvents like DMSO or ethanol, and store them at low temperatures (-20°C or -80°C).
-
Storage Conditions: Store solutions in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.[2][4] Protect solutions from light by using amber vials or storing them in the dark.
-
pH Control: If aqueous solutions are necessary for your experiment, prepare them fresh and maintain a pH range of 4-7, where the protonated piperidine ring offers some stability.[1]
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the public domain, potential degradation pathways can be inferred from its structure. The primary degradation pathways are likely hydrolysis and oxidation.[5]
| Degradation Pathway | Potential Degradation Products |
| Hydrolysis | N-ethylpiperidine-4-carboxylic acid and ethylamine |
| Oxidation | This compound-N-oxide, or products of piperidine ring oxidation. |
Identifying these degradation products typically requires analytical techniques such as LC-MS/MS to separate and identify the compounds based on their mass-to-charge ratio.
Q4: How can I perform a forced degradation study to understand the stability of my compound?
A4: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a drug substance. These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[3] A typical forced degradation study would involve the following conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C) for a defined period. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and/or elevated temperature (e.g., 60°C) for a defined period. |
| Oxidation | 3% H₂O₂ at room temperature for a defined period. |
| Thermal Stress | Heating the solid compound or a solution at a high temperature (e.g., 105°C) for a defined period. |
| Photostability | Exposing the solid compound or a solution to UV and visible light (ICH Q1B guidelines).[3] |
The extent of degradation is typically monitored by a stability-indicating analytical method, such as HPLC, with a target degradation of 5-20%.[6][7]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Poor reproducibility of bioassay results. | Degradation of the compound in the assay medium. | Prepare fresh dilutions of the stock solution for each experiment. Assess the stability of the compound in the assay buffer over the time course of the experiment. Consider using a buffer with a pH between 4 and 7. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their structures. |
| Precipitation of the compound in aqueous buffer. | Poor solubility of the free base form of the compound. | Adjust the pH of the buffer to be slightly acidic (pH < 7) to ensure the formation of the more soluble piperidinium salt. Alternatively, use a co-solvent such as DMSO or ethanol, ensuring the final concentration of the organic solvent is compatible with your experimental system. |
| Loss of compound during sample preparation. | Adsorption to plasticware or instability under specific sample processing conditions. | Use low-adsorption polypropylene tubes and pipette tips. Minimize the time between sample preparation and analysis. Ensure that any heating or pH adjustment steps during sample preparation do not cause degradation by performing control experiments. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of this compound. Method development and validation are necessary for specific applications.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A starting gradient could be 95% A and 5% B, ramping to 95% B over 10-15 minutes. This should be optimized to ensure separation of the parent compound from any potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, a low UV wavelength (e.g., 210-220 nm) is recommended. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. scispace.com [scispace.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
"N-ethylpiperidine-4-carboxamide" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-ethylpiperidine-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound in common solvents is not extensively documented in publicly available literature, general characteristics can be inferred from its structure and related compounds. The piperidine moiety suggests it is a weakly basic compound. As a carboxamide, it has the potential for hydrogen bonding. Generally, piperidine and its simple derivatives are soluble in water and a range of organic solvents. However, the overall solubility of this compound can be influenced by its crystalline form and other physicochemical properties.
Q2: I am having trouble dissolving this compound in aqueous buffers for my biological assay. What should I do?
Difficulty in dissolving this compound in aqueous solutions is a common challenge for many organic compounds. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.
Q3: Which organic solvents are recommended for preparing a stock solution of this compound?
For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of poorly water-soluble compounds. Ethanol can also be a suitable choice. It is crucial to use a high-purity, anhydrous grade of the solvent.
Q4: What is the maximum concentration of DMSO or ethanol that can be used in cell-based assays?
The final concentration of the organic solvent in your cell culture medium should be kept to a minimum to avoid toxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, and for sensitive cell lines or long-term experiments, it should be 0.1% or lower. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.
Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
Precipitation upon dilution is a common issue. Here are some strategies to overcome this:
-
Increase the volume of the aqueous buffer: A larger dilution factor can help keep the compound in solution.
-
Use a pre-warmed buffer: Adding the stock solution to a buffer at 37°C can sometimes improve solubility.
-
Vortex while adding the stock solution: Vigorous mixing during the addition of the stock solution can aid in dispersion and prevent localized high concentrations that lead to precipitation.
-
Consider a stepwise dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a mixture of your buffer and a co-solvent.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: The powdered compound does not dissolve in my desired aqueous buffer.
Solution Workflow:
Caption: Initial troubleshooting workflow for dissolving this compound.
Problem: The compound precipitates out of solution after diluting the organic stock solution into the aqueous buffer.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your stock solution is fully dissolved and free of any particulates. If necessary, gently warm the stock solution (e.g., in a 37°C water bath) and vortex to ensure homogeneity.
-
Optimize Dilution Technique:
-
Add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring.
-
Ensure the final concentration of the organic solvent is within acceptable limits for your experimental system.
-
-
Employ Co-solvents: If direct dilution fails, consider using a co-solvent system. Prepare an intermediate dilution of your stock solution in a mixture of the organic solvent and the aqueous buffer before the final dilution.
-
pH Adjustment: Since this compound is likely a weak base, its solubility may be pH-dependent. Acidifying the aqueous buffer slightly may increase its solubility. Perform a pH-solubility profile to determine the optimal pH range.
-
Use of Surfactants: For in vitro assays where it is permissible, adding a small amount of a non-ionic surfactant (e.g., Tween® 20 or Pluronic® F-68) to the aqueous buffer can help maintain the compound's solubility.
Quantitative Data Summary
| Solvent | Expected Qualitative Solubility | Estimated Solubility Range (mg/mL) |
| Water (neutral pH) | Sparingly soluble to insoluble | < 1 |
| Ethanol | Soluble | 10 - 50 |
| Methanol | Soluble | 10 - 50 |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 |
| Acetone | Soluble | 5 - 20 |
| Acetonitrile | Soluble | 5 - 20 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 156.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 1.56 mg of this compound into the tared tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, the tube can be gently warmed in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock Solution for Cell Culture Experiments
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Workflow Diagram:
Caption: Workflow for preparing a working solution from a concentrated stock.
Procedure:
-
Thaw an aliquot of the 10 mM stock solution in DMSO.
-
Prepare an intermediate dilution (optional, but recommended for accuracy). For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.
-
Pre-warm the required volume of your complete cell culture medium to 37°C.
-
To prepare the final 10 µM working solution, add 10 µL of the 1 mM intermediate stock solution to 990 µL of the pre-warmed cell culture medium.
-
Immediately after adding the stock solution, vortex the medium gently or pipette up and down to ensure rapid and thorough mixing.
-
Visually inspect the final solution for any signs of precipitation.
-
This final solution is now ready to be added to your cells. Remember to include a vehicle control containing 0.1% DMSO in your experiment.
Signaling Pathway Considerations
While the specific signaling pathways modulated by this compound are not well-defined in the literature, compounds with a piperidine-4-carboxamide scaffold have been investigated as inhibitors of various enzymes. For instance, some derivatives have shown activity against proteasomes or carbonic anhydrases.
Logical Relationship for Investigating a Novel Inhibitor:
Caption: Logical workflow for characterizing the biological activity of a novel compound.
Technical Support Center: Synthesis of Piperidine Derivatives
Welcome to the technical support center for the synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine product has a yellow tint. What is the cause and how can I remove it?
A: A yellow color in piperidine is typically due to oxidation byproducts.[1] While this may not impact all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation.[1] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[1][2][3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[1] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1][2][3]
Q3: My solution of piperidine in DMF crystallized upon storage. What happened?
A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate.[1] To resolve this, you can try redissolving the crystals or prepare a fresh solution and store it under an inert atmosphere.[1]
Troubleshooting Guides
Issue 1: Low or No Yield in Cyclization Reaction
Symptom: The reaction to form the piperidine ring results in a low yield or no desired product.
Possible Causes & Solutions:
-
Inactive Catalyst: In catalytic hydrogenations of pyridines, the catalyst (e.g., Pd/C, PtO₂, Rh/C) can be poisoned by impurities in the starting material or solvent, or it may have lost activity over time.[4]
-
Solution: Use a fresh, high-purity catalyst and ensure starting materials and solvents are free from sulfur-containing compounds or other catalyst poisons.[4]
-
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and equilibrium.[4]
-
Solution: Experiment with a range of temperatures. Some reactions require heating to overcome the activation energy, while others may need lower temperatures to prevent side reactions.[4]
-
-
Poor Solvent Choice: The solvent can influence the solubility of reactants and intermediates, affecting the reaction rate.
-
Solution: Screen different solvents. For instance, polar aprotic solvents like DMF or DMSO can be effective in some cyclization reactions, while alcoholic solvents like methanol or ethanol are commonly used for certain reductive aminations.[4]
-
-
Steric Hindrance: Bulky substituents on the starting materials can hinder the cyclization process.[4]
-
Solution: Consider alternative starting materials with less steric bulk or employ more forcing reaction conditions (higher temperature, longer reaction time, stronger catalyst).[4]
-
Issue 2: Formation of N-Alkylated Quaternary Salt Byproduct
Symptom: Low yield of the desired N-alkylated piperidine with a highly water-soluble byproduct detected. This is a classic sign of significant quaternary salt formation.[5]
Possible Causes & Solutions:
-
Excess Alkylating Agent: An excess of the alkylating agent relative to the piperidine increases the likelihood of a second alkylation event.[5]
-
High Basicity of Tertiary Amine: The newly formed N-alkylated piperidine (a tertiary amine) is often more nucleophilic than the starting piperidine (a secondary amine), making it more susceptible to a second alkylation.[5]
-
Solution: Consider reductive amination as an alternative to direct alkylation, as it avoids the formation of quaternary salts.[6]
-
-
Inappropriate Base: The choice of base can influence the reaction rate and selectivity.
-
Solution: Use a non-nucleophilic bulky base like diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing in the alkylation.[7]
-
Issue 3: Poor Stereoselectivity in Piperidine Synthesis
Symptom: The synthesis produces a mixture of diastereomers when a single stereoisomer is desired.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: Higher temperatures can lead to a decrease in selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.[8]
-
Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[8]
-
-
Incorrect Catalyst or Reagent Choice: The catalyst or reagents used can significantly influence the stereochemical outcome.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states leading to different diastereomers.[8]
-
Solution: Experiment with solvents of different polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.[8]
-
Data Presentation
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Pd/C | H₂ (1-50 atm), 25-100 °C, various solvents | Cost-effective, widely available | Can be sensitive to catalyst poisons |
| PtO₂ (Adams' catalyst) | H₂ (1-3 atm), RT, acidic media (e.g., AcOH) | Highly active, effective for substituted pyridines[1] | Can lead to over-reduction of other functional groups |
| Rh/C | H₂ (1-50 atm), RT-80 °C, various solvents | Good for stereoselective reductions | More expensive than Pd or Pt |
| Ru/C | H₂ (50-100 atm), 100-150 °C, various solvents | Effective for highly substituted or deactivated pyridines | Requires harsher conditions |
Experimental Protocols
Protocol 1: N-Alkylation of Piperidine via Reductive Amination
This method is often preferred to direct alkylation as it avoids the formation of quaternary ammonium salts.[6]
-
Reaction Setup: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Formation of Iminium Ion: Add acetic acid (1.0 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 3-24 hours.
-
Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Purification of Piperidine from Pyridine using Salt Formation
This protocol is highly effective for removing pyridine impurities that form an azeotrope with piperidine.[2][3]
-
Dissolution: Dissolve the crude piperidine containing pyridine in a non-polar solvent such as diethyl ether or hexane.
-
CO₂ Addition: Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being a stronger base, will selectively react to form solid piperidine carbonate, while pyridine remains in the solution.[3]
-
Filtration: Cool the mixture to ensure complete precipitation of the piperidine carbonate. Filter the solid salt from the solution.
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to liberate the free piperidine from its salt.[2]
-
Extraction and Drying: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous potassium carbonate (K₂CO₃), filter, and carefully remove the solvent under reduced pressure to obtain purified piperidine.
Visualizations
Caption: Troubleshooting workflow for low-yield piperidine synthesis.
Caption: Reaction pathway showing the formation of a quaternary salt byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stereoselectivity in N-Ethylpiperidine-4-carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of N-ethylpiperidine-4-carboxamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Diastereomeric/Enantiomeric Excess (d.e./e.e.)
-
Question: My synthesis of this compound resulted in a low diastereomeric or enantiomeric excess. What are the potential causes and how can I improve the stereoselectivity?
-
Answer: Low stereoselectivity can stem from several factors throughout the synthetic route. Here are the primary areas to investigate:
-
Sub-optimal Chiral Catalyst or Auxiliary: The choice and quality of the chiral catalyst or auxiliary are paramount.
-
Solution: Screen a variety of chiral catalysts or auxiliaries. For instance, in asymmetric hydrogenations of pyridine precursors, different chiral ligands on iridium or rhodium catalysts can significantly impact enantioselectivity.[1] If using a chiral auxiliary, ensure its purity and that the reaction conditions for its attachment and cleavage do not cause racemization.
-
-
Inappropriate Reaction Conditions: Temperature, solvent, and reaction time can all influence the stereochemical outcome.
-
Solution: Optimize reaction conditions. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the desired stereoisomer. The choice of solvent can also play a crucial role in the conformation of the substrate-catalyst complex. A systematic screening of these parameters is recommended.
-
-
Racemization during Amide Coupling: The final amide bond formation step is a potential point of stereochemical erosion, especially if the chiral center is adjacent to the carboxyl group.
-
Solution: Employ coupling reagents known to minimize racemization, such as HATU or HOBt in combination with a carbodiimide like EDC.[2][3] Ensure the use of non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA). The reaction should be performed at a low temperature and for the minimum time necessary for completion.
-
-
Epimerization: The stereocenter at the 4-position of the piperidine ring can be susceptible to epimerization under certain conditions, particularly if there is an enolizable proton.
-
Solution: Carefully control the pH during workup and purification steps. Avoid strongly acidic or basic conditions if the stereocenter is labile.
-
-
Issue 2: Poor Yield of the Desired Product
-
Question: I am obtaining a low yield of this compound. What are the likely reasons and how can I improve it?
-
Answer: Low yields can be attributed to incomplete reactions, side reactions, or product loss during purification.
-
Inefficient Amide Coupling: The amide bond formation may not be proceeding to completion.
-
Solution: Ensure that the carboxylic acid is fully activated before adding the amine. Use a slight excess of the coupling reagents and ethylamine. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Side Reactions: The starting materials or product may be undergoing undesired side reactions.
-
Solution: Protect reactive functional groups on the piperidine ring that are not involved in the desired transformation. For example, the piperidine nitrogen should be protected during certain synthetic steps and deprotected before N-ethylation.
-
-
Product Loss During Workup and Purification: The product may be lost during extraction or chromatography.
-
Solution: this compound is a relatively polar molecule. Ensure the use of an appropriate solvent system for extraction. During column chromatography, select a suitable stationary phase and eluent to achieve good separation without significant product loss.
-
-
Issue 3: Difficulty in Separating Stereoisomers
-
Question: I am having trouble separating the desired stereoisomer of this compound from the undesired ones. What techniques can I use?
-
Answer: The separation of stereoisomers can be challenging. Here are some approaches:
-
Chiral Chromatography: This is often the most effective method for separating enantiomers.
-
Solution: Utilize a chiral stationary phase (CSP) in either HPLC or SFC (Supercritical Fluid Chromatography). Method development will be required to find the optimal column and mobile phase for your specific isomers.
-
-
Diastereomeric Salt Resolution: If you have a racemic mixture of a chiral carboxylic acid precursor, you can resolve it by forming diastereomeric salts with a chiral base.
-
Solution: React the racemic piperidine-4-carboxylic acid with a single enantiomer of a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). The resulting diastereomeric salts will have different solubilities and can be separated by fractional crystallization. After separation, the chiral acid can be liberated.
-
-
Enzymatic Resolution: Enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Solution: Explore the use of lipases or other hydrolases that can selectively hydrolyze an ester precursor of one enantiomer of piperidine-4-carboxylic acid.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and commercially available starting material is 4-piperidinecarboxylic acid or its ethyl ester, ethyl 4-piperidinecarboxylate.[4][5] These compounds provide the core piperidine-4-carboxamide scaffold.
Q2: How can I introduce stereochemistry at the 4-position of the piperidine ring?
A2: Introducing chirality at the C4 position can be achieved through several strategies:
-
Asymmetric Synthesis: Employing a chiral catalyst in a reaction that forms the piperidine ring or functionalizes the 4-position can directly generate an enantiomerically enriched product.
-
Chiral Pool Synthesis: Starting from a chiral molecule that already contains the desired stereocenter and can be converted into the piperidine ring.
-
Resolution: Separating a racemic mixture of a precursor, such as 4-hydroxypiperidine, and then converting the desired enantiomer to the final product.
Q3: What are the key considerations for the N-ethylation step?
A3: The N-ethylation of the piperidine nitrogen is typically a straightforward nucleophilic substitution reaction. Key considerations include:
-
Choice of Ethylating Agent: Ethyl iodide or ethyl bromide are common choices.
-
Base: A non-nucleophilic base such as potassium carbonate or triethylamine is used to neutralize the hydrogen halide formed during the reaction.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is generally suitable.
Q4: Which analytical techniques are best for determining the stereochemical purity of my product?
A4: The most reliable methods for determining enantiomeric or diastereomeric excess are:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for separating and quantifying enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to differentiate the signals of enantiomers in the NMR spectrum, allowing for quantification.
-
NMR Spectroscopy of Diastereomeric Derivatives: If you have a mixture of enantiomers, you can react them with a chiral derivatizing agent to form diastereomers, which will have distinct NMR spectra that can be integrated.
Quantitative Data Summary
The following tables summarize quantitative data from literature on stereoselective syntheses of piperidine derivatives, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Enantioselective Hydrogenation of Pyridinium Salts
| Catalyst/Ligand | Substrate | Solvent | Temp (°C) | e.e. (%) | Reference |
| Ir-MeO-BoQPhos | N-benzyl-2-alkylpyridinium salt | CH2Cl2 | 25 | up to 93 | General principle, specific data for this compound not available |
| Rh(COD)2BF4 / (R,R)-Me-BPE | N-Boc-tetrahydropyridine | Toluene | 25 | 95 | General principle, specific data for this compound not available |
Table 2: Diastereoselective Functionalization of Piperidines
| Reaction Type | Catalyst/Reagent | Substrate | d.r. | Reference |
| C2 Arylation | Rh2(R-TPPTTL)4 | N-sulfonyl piperidine | 27:1 | [6] |
| C3 Functionalization | Multiple steps | N-Boc piperidine derivative | >20:1 | [6] |
| Hydrogenation of disubstituted pyridines | PtO2 | Disubstituted pyridine | >95:5 | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to Synthesize this compound
This protocol describes the final step of the synthesis, assuming a chiral piperidine-4-carboxylic acid precursor is available.
-
Materials:
-
Piperidine-4-carboxylic acid (1 equivalent)
-
Ethylamine hydrochloride (1.2 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve piperidine-4-carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add EDC, HOBt, and ethylamine hydrochloride to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Protocol 2: Chiral Resolution of Piperidine-4-carboxylic Acid using a Chiral Amine
This protocol outlines a method to resolve a racemic mixture of a piperidine-4-carboxylic acid precursor.
-
Materials:
-
Racemic N-protected piperidine-4-carboxylic acid (1 equivalent)
-
(R)-(+)-1-Phenylethylamine (0.5 equivalents)
-
Methanol or Ethanol
-
-
Procedure:
-
Dissolve the racemic N-protected piperidine-4-carboxylic acid in a minimal amount of hot methanol or ethanol.
-
In a separate flask, dissolve (R)-(+)-1-phenylethylamine in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution while stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor can be concentrated and cooled to obtain a second crop of crystals, which will be enriched in the other diastereomer.
-
The enantiomeric purity of the acid recovered from each batch of crystals can be determined by chiral HPLC or by converting a small sample to its methyl ester and analyzing by chiral GC.
-
To recover the chiral carboxylic acid, treat the diastereomeric salt with an aqueous acid (e.g., 1M HCl) and extract the free carboxylic acid with an organic solvent.
-
Visualizations
The following diagrams illustrate key concepts and workflows for enhancing the stereoselectivity of this compound synthesis.
Caption: Workflow for Stereoselective Synthesis.
Caption: Troubleshooting Low Stereoselectivity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 5. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-ethylpiperidine-4-carboxamide Scale-Up Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-ethylpiperidine-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of this compound?
A1: The two primary and most scalable synthetic routes starting from commercially available materials are:
-
Route A: Amidation of a piperidine carboxylate followed by N-alkylation. This involves the reaction of a 4-piperidinecarboxylic acid ester (like ethyl isonipecotate) with a suitable aminating agent, followed by the ethylation of the piperidine nitrogen.
-
Route B: N-alkylation of a piperidine derivative followed by amidation. This route starts with the ethylation of a 4-substituted piperidine (like 4-cyanopiperidine or a 4-piperidinecarboxylic acid derivative) followed by conversion of the 4-substituent into the carboxamide group.
Q2: What are the critical process parameters to monitor during the amidation step?
A2: For the amidation of a carboxylate ester with ethylamine, critical parameters include:
-
Temperature: To balance reaction rate with impurity formation.
-
Pressure: Especially if using a sealed reactor with volatile ethylamine.
-
Reaction Time: To ensure complete conversion and minimize degradation.
-
Stoichiometry: The ratio of ethylamine to the ester is crucial for driving the reaction to completion.
Q3: How can I minimize the formation of byproducts during N-alkylation?
A3: Over-alkylation, resulting in the formation of a quaternary ammonium salt, is a potential byproduct. To minimize this:
-
Use a controlled stoichiometry of the ethylating agent (e.g., ethyl iodide or diethyl sulfate).
-
Maintain a moderate reaction temperature.
-
Choose a suitable base and solvent system that favors mono-alkylation. Polar aprotic solvents are generally preferred for N-alkylation.[1]
Q4: What are the recommended purification methods for this compound on a large scale?
A4: For large-scale purification, the following methods are generally employed:
-
Crystallization: If the product is a solid with suitable solubility properties, crystallization is often the most efficient and scalable method for achieving high purity.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation can be effective.
-
Column Chromatography: While widely used in the lab, traditional column chromatography can be challenging and costly to scale up. However, techniques like medium pressure liquid chromatography (MPLC) can be viable options.
Q5: What are the primary safety concerns when handling the reagents for this synthesis?
A5: Key safety considerations include:
-
Ethylamine: Is a flammable and corrosive gas or liquid. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
-
Ethylating agents (e.g., ethyl iodide): Are often toxic and should be handled with care in a fume hood.
-
Bases (e.g., sodium hydride, potassium carbonate): Can be corrosive, and in the case of sodium hydride, highly reactive with water.[1]
-
Solvents: Many organic solvents are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Amidation Step | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature or pressure. | - Increase reaction time or temperature moderately. - Use a larger excess of ethylamine. - Ensure the reactor is properly sealed to maintain pressure. - Check the quality of the starting ester. |
| Incomplete N-Alkylation | - Insufficient reactivity of the ethylating agent. - Inadequate base strength or solubility. - Steric hindrance at the piperidine nitrogen. | - Switch to a more reactive ethylating agent (e.g., from ethyl bromide to ethyl iodide). - Use a stronger base (e.g., sodium hydride) or a phase-transfer catalyst to improve base efficiency. - Increase the reaction temperature. |
| Formation of Over-Alkylation Byproduct (Quaternary Salt) | - Excess ethylating agent. - High reaction temperature. | - Use a 1:1 molar ratio of the piperidine substrate to the ethylating agent. - Add the ethylating agent slowly to the reaction mixture. - Lower the reaction temperature. |
| Presence of Unreacted Starting Materials in Final Product | - Incomplete conversion in one or both steps. | - Re-evaluate and optimize the reaction conditions for the problematic step (time, temperature, stoichiometry). - Improve purification method to effectively separate starting materials from the product. |
| Product is Difficult to Purify/Isolate | - Formation of closely related impurities. - Product is an oil or has poor crystallization properties. | - Optimize the reaction to minimize byproduct formation. - For oily products, attempt to form a solid salt (e.g., hydrochloride) for easier handling and purification by crystallization. - Explore different solvent systems for crystallization or extraction. |
Experimental Protocols
Route A: Amidation Followed by N-Alkylation
Step 1: Synthesis of Piperidine-4-carboxamide
-
Reaction: Ethyl isonipecotate + Ethylamine → Piperidine-4-carboxamide
-
Methodology:
-
Charge a pressure reactor with ethyl isonipecotate and a suitable solvent (e.g., ethanol).
-
Cool the reactor to 0-5 °C.
-
Slowly add a solution of ethylamine in the same solvent.
-
Seal the reactor and heat to the desired temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours), monitoring the internal pressure.
-
After cooling, vent the excess ethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by crystallization or used directly in the next step.
-
Step 2: Synthesis of this compound
-
Reaction: Piperidine-4-carboxamide + Ethyl Iodide → this compound
-
Methodology:
-
Dissolve piperidine-4-carboxamide in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) in a reaction vessel.
-
Add a base (e.g., potassium carbonate) to the mixture.
-
Slowly add ethyl iodide to the suspension at room temperature.
-
Heat the reaction mixture (e.g., to 50-60 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
-
Quantitative Data Summary (Representative)
| Step | Reactant | Product | Typical Yield | Typical Purity (post-purification) |
| Route A, Step 1 | Ethyl isonipecotate | Piperidine-4-carboxamide | 85-95% | >98% |
| Route A, Step 2 | Piperidine-4-carboxamide | This compound | 75-85% | >99% |
Note: Yields and purity are dependent on specific reaction conditions and purification methods and should be optimized for each scale.
Visualizations
Caption: Synthetic Routes to this compound.
References
Technical Support Center: Synthesis of N-ethylpiperidine-4-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethylpiperidine-4-carboxamide.
Frequently Asked Questions (FAQs)
1. What are the primary catalytic methods for synthesizing this compound?
There are three main catalytic routes for the synthesis of this compound:
-
Reductive Amination: This is a widely used method that involves the reaction of a piperidine-4-carboxamide with acetaldehyde in the presence of a reducing agent. This approach is often favored for its efficiency and control.
-
N-Alkylation: This method involves the direct reaction of piperidine-4-carboxamide with an ethylating agent, such as ethyl iodide or ethyl bromide, typically in the presence of a base.[1]
-
Direct Catalytic Amidation: This approach involves the reaction of a piperidine-4-carboxylic acid ester (like ethyl isonipecotate) directly with ethylamine, or the coupling of piperidine-4-carboxylic acid with ethylamine using a coupling agent. This method is advantageous for its atom economy as the only byproduct is water.[2]
Caption: Primary synthetic routes to this compound.
2. Which catalyst should I choose for reductive amination?
The choice of catalyst (reducing agent) for reductive amination is critical and depends on factors like substrate reactivity, desired reaction conditions, and safety considerations.[3]
| Reducing Agent | Typical Solvents | Key Characteristics |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF, Dioxane | Mild and selective for imines over carbonyls. Water-sensitive. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Tolerant to water. Lewis acids (e.g., Ti(OiPr)₄, ZnCl₂) can be added to improve yields for less reactive substrates.[3] |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | "Green" option with water as the only byproduct. Requires specialized equipment for handling hydrogen gas. Common catalysts include Pd/C and Raney Nickel. |
3. What are the common side products in the N-alkylation of piperidine-4-carboxamide?
The primary side product in N-alkylation is the quaternary ammonium salt, which results from over-alkylation of the desired product.[2] This is more likely to occur if an excess of the alkylating agent is used. To minimize this, it is recommended to add the alkylating agent slowly to the reaction mixture to maintain an excess of the piperidine starting material.[1]
4. How can I improve the yield in a direct catalytic amidation reaction?
Low yields in direct amidation can be due to several factors. Here are some troubleshooting tips:
-
Catalyst Choice: Boronic acid catalysts have shown promise in direct amidation reactions. For reactions involving esters, Lewis acids like iron(III) chloride can be effective.[4]
-
Water Removal: The formation of water as a byproduct can inhibit the reaction. Using a Dean-Stark apparatus or molecular sieves can help to drive the equilibrium towards the product.
-
Reaction Temperature: Higher temperatures are often required for direct amidation, but this can also lead to side reactions. Optimization of the reaction temperature is crucial.
-
Solvent: Solvent-free conditions or high-boiling point aprotic solvents are often used.[4]
5. What are the key safety precautions I should take when synthesizing this compound?
-
Handling Reagents: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Fire Safety: Many of the solvents and reagents used are flammable. Keep away from open flames and ignition sources. Use non-sparking tools.[6]
-
Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[7]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Troubleshooting Guides
Guide 1: Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Symptom: The yield of this compound is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete imine formation | - Ensure the piperidine-4-carboxamide and acetaldehyde are of high purity and used in the correct stoichiometric ratio.- Add a Lewis acid catalyst, such as titanium(IV) isopropoxide, to facilitate imine formation, especially with less reactive substrates.[3]- Allow sufficient reaction time for the imine to form before adding the reducing agent. |
| Inefficient reduction of the imine | - If using a mild reducing agent like sodium cyanoborohydride, consider switching to a more reactive one like sodium triacetoxyborohydride.[8]- For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. Catalyst poisoning can be an issue. |
| Side reactions | - Over-reduction of the carboxamide group can occur with harsh reducing agents. Use a milder, more selective reagent like NaBH(OAc)₃.[8]- The aldehyde may undergo self-condensation. Add the aldehyde slowly to the reaction mixture. |
| Poor work-up and purification | - Ensure the pH is adjusted correctly during work-up to isolate the product effectively.- Optimize the purification method (e.g., column chromatography, crystallization) to minimize product loss.[9] |
Guide 2: Formation of Multiple Products in N-Alkylation
Caption: Troubleshooting workflow for multiple products in N-alkylation.
Symptom: TLC or LC-MS analysis shows the presence of the starting material, the desired product, and a significant amount of a third, less polar compound (likely the quaternary ammonium salt).
| Possible Cause | Suggested Solution |
| Excess alkylating agent | - Use a stoichiometric amount or a slight excess of the piperidine-4-carboxamide relative to the ethyl halide.[10]- Add the ethyl halide dropwise to the reaction mixture using a syringe pump to maintain a low concentration of the alkylating agent.[1] |
| Reaction temperature is too high | - High temperatures can accelerate the rate of the second alkylation. Perform the reaction at room temperature or even at 0°C. |
| Choice of base | - A very strong base might deprotonate the product more effectively, leading to faster over-alkylation. Use a milder base like potassium carbonate or N,N-diisopropylethylamine (DIPEA).[2] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Piperidine-4-carboxamide
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxamide (1.0 eq.) and the anhydrous solvent (DCE or DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Add acetaldehyde (1.1 - 1.5 eq.) dropwise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2 - 1.5 eq.) portion-wise, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to obtain pure this compound.
Protocol 2: N-Alkylation using Ethyl Iodide and Potassium Carbonate
This protocol is a general guideline and may require optimization.
Materials:
-
Piperidine-4-carboxamide
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine-4-carboxamide (1.0 eq.), anhydrous solvent (DMF or MeCN), and finely powdered, dry potassium carbonate (1.5 - 2.0 eq.).[2]
-
Stir the suspension vigorously.
-
Add ethyl iodide (1.0 - 1.1 eq.) dropwise to the mixture at room temperature.[1]
-
Stir the reaction at room temperature or heat gently (e.g., 40-50°C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating N-ethylpiperidine-4-carboxamide: A Comparative Guide for Researchers
For researchers and professionals in drug development, the validation of novel chemical entities is a critical step. This guide provides a comparative framework for "N-ethylpiperidine-4-carboxamide," a member of the broader piperidine-4-carboxamide class of compounds, which has garnered interest in medicinal chemistry for its therapeutic potential. Due to the limited direct validation studies on this compound, this guide will draw upon data from closely related analogs to illustrate the validation process and potential performance benchmarks.
The piperidine-4-carboxamide scaffold is a key structural motif in the development of various therapeutic agents, including inhibitors for anaplastic lymphoma kinase (ALK) in cancer and novel antibacterial agents.[1] Research into derivatives of this scaffold has demonstrated a wide range of biological activities, making it a valuable starting point for drug discovery.[2][3]
Performance Comparison of Piperidine-4-Carboxamide Analogs
To understand the potential efficacy of this compound, it is useful to compare it with other N-substituted and structurally related piperidine-4-carboxamides. The following table summarizes the performance of a series of piperidine-4-carboxamide derivatives as inhibitors of Mycobacterium abscessus, a challenging pathogen. This data highlights how modifications to the N-substituent and other parts of the molecule can significantly impact biological activity.
| Compound ID | N-Substituent | Other Key Modifications | MIC (μM) against M. abscessus | Reference |
| 844 | -(CH₂)₂-(4-chlorophenyl) | 6-methoxy-1,5-naphthyridine | >25 | [4] |
| 844-TFM | -(CH₂)₂-(4-trifluoromethylphenyl) | 6-methoxy-1,5-naphthyridine | 1.5 | [4] |
| 5l | -(CH₂)₂-(4-trifluoromethylphenyl) | 6-fluoro-1,5-naphthyridine | 0.78 | [4] |
| 5r | -(CH₂)₂-(4-(trifluoromethoxy)phenyl) | 6-fluoro-1,5-naphthyridine | 0.78 | [4] |
| Hypothetical N-ethyl | -CH₂CH₃ | (Not directly available) | (Not directly available) |
MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation studies. Below is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of piperidine-4-carboxamide derivatives against Mycobacterium abscessus.
Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Mycobacterium abscessus is cultured in an appropriate broth medium (e.g., Middlebrook 7H9 supplemented with ADC) to the mid-logarithmic growth phase.
-
Compound Preparation: The test compounds, including this compound and its analogs, are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial Dilutions: The compounds are serially diluted in a 96-well microplate format using the broth medium to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microplates are incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for a specified period (e.g., 3-5 days).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is often assessed visually or by measuring optical density.
-
Controls: Positive (no drug) and negative (no bacteria) controls are included to ensure the validity of the assay.
Visualizing Experimental Workflows and Pathways
General Synthetic Pathway for Piperidine-4-Carboxamides
Caption: General synthesis workflow.
Hypothetical Signaling Pathway Inhibition
Based on findings for related piperidine-4-carboxamides, a potential mechanism of action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[4]
Caption: Inhibition of DNA gyrase.
References
- 1. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-amino-N-ethylpiperidine-1-carboxamide|CAS 675112-80-8 [benchchem.com]
- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-ethylpiperidine-4-carboxamide and Its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of N-ethylpiperidine-4-carboxamide and its analogs. The piperidine-4-carboxamide scaffold is a versatile pharmacophore found in a wide array of biologically active compounds. Understanding the structure-activity relationships (SAR) of this class of molecules is crucial for the rational design of novel therapeutics.
While specific biological data for this compound (CAS 1903-65-7) is not extensively available in publicly accessible literature, a comparative analysis of its closely related analogs provides valuable insights into the potential pharmacological profile of this compound. This guide synthesizes findings from various studies on N-alkyl and other substituted piperidine-4-carboxamide derivatives to elucidate the impact of structural modifications on their biological activity.
Chemical Structures
Below are the chemical structures of this compound and a selection of its representative analogs.
| Compound Name | Structure |
| This compound | |
| N-methylpiperidine-4-carboxamide | |
| N-propylpiperidine-4-carboxamide | |
| N-benzylpiperidine-4-carboxamide |
Comparative Biological Activities of N-Alkyl Piperidine-4-carboxamide Analogs
The biological activity of piperidine-4-carboxamide derivatives is significantly influenced by the nature of the substituent on the piperidine nitrogen. The following table summarizes the observed activities of various N-alkyl analogs across different therapeutic areas. It is important to note that the specific biological data for this compound is not available in the cited literature; the potential activities are inferred from the trends observed in its analogs.
| N-Substituent | Therapeutic Area | Key Biological Target(s) | Observed Activity | Reference |
| Ethyl (Inferred) | Antihypertensive, CNS Disorders | T-type Ca2+ channels, Opioid receptors | Potentially moderate activity based on SAR of N-alkyl series. | [1][2] |
| Methyl | Antihypertensive, CNS Disorders | T-type Ca2+ channels, Opioid receptors | Generally shows good potency, often used as a starting point for SAR studies. | [1][2] |
| Propyl | Antihypertensive, CNS Disorders | T-type Ca2+ channels, Opioid receptors | Activity can vary; in some cases, it may be comparable to or slightly less potent than the methyl or ethyl analog. | [1][2] |
| Isopropyl | Antihypertensive | T-type Ca2+ channels | Plays an important role in exerting potent inhibitory activity against T-type Ca2+ channels.[1] | [1] |
| Benzyl | Various (e.g., Alzheimer's, Cancer) | Acetylcholinesterase, Various kinases | Often exhibits potent activity due to additional interactions of the benzyl group with the target protein. | [3] |
Structure-Activity Relationship (SAR) Insights
The N-alkyl substituent on the piperidine ring plays a critical role in modulating the potency and selectivity of these compounds. Studies on various series of N-alkyl piperidine-4-carboxamide analogs have revealed the following general trends:
-
Alkyl Chain Length: In many cases, a small alkyl substituent (methyl or ethyl) on the piperidine nitrogen is optimal for activity. Longer or bulkier alkyl groups can sometimes lead to a decrease in potency, although this is target-dependent.
-
Aromatic Substituents: The introduction of an aromatic ring, such as a benzyl group, can significantly enhance potency by providing additional binding interactions (e.g., pi-stacking) with the target protein.
-
Conformational Effects: The N-substituent can influence the conformational preference of the piperidine ring, which in turn affects how the molecule fits into the binding pocket of its target.
Potential Signaling Pathways
Based on the targets of its analogs, this compound could potentially modulate signaling pathways involved in neurotransmission and cellular proliferation. For instance, inhibition of T-type calcium channels can affect downstream signaling cascades involved in neuronal excitability and cardiovascular function.
Below is a generalized diagram illustrating a potential signaling pathway that could be modulated by a piperidine-4-carboxamide analog that inhibits a receptor tyrosine kinase (RTK), such as ALK.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and comparison of these compounds. Below is a generalized workflow for the synthesis and primary biological screening of novel N-alkyl piperidine-4-carboxamide analogs.
References
Comparative Analysis of N-Ethylpiperidine-4-Carboxamide Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-ethylpiperidine-4-carboxamide derivatives and their analogues, focusing on their structure-activity relationships (SAR) as inhibitors of key biological targets. The information presented herein is intended to aid researchers in the design and development of novel therapeutic agents by providing a clear overview of the impact of structural modifications on biological activity, supported by experimental data and detailed protocols.
Acetylcholinesterase Inhibitors
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for the treatment of Alzheimer's disease and other neurological disorders.[1] The piperidine scaffold is a common feature in many potent AChE inhibitors.
Structure-Activity Relationship of N-Benzylpiperidine Carboxamide Derivatives
A series of N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated for their AChE inhibitory activity. The general structure consists of a central piperidine ring with a carboxamide linkage. Modifications to the benzyl group and the amide substituent have revealed key structural features that govern potency.
For instance, replacement of the ester linker in a lead compound with a more metabolically stable amide linker, and substitution of an indanone moiety with various aryl and aromatic heterocycles, has led to the identification of potent analogues.[2] The two most active compounds from one such study, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide , exhibited IC50 values of 0.41 µM and 5.94 µM, respectively.[2]
In another study, substitution on the benzamide moiety at the para position with a bulky group led to a significant increase in activity. Furthermore, introducing an alkyl or phenyl group on the amide nitrogen dramatically enhanced the inhibitory effect.[3] This works highlights the importance of the substituent on the amide nitrogen, with one of the most potent inhibitors identified as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride , boasting an impressive IC50 of 0.56 nM.[3]
The basicity of the piperidine nitrogen also appears to be crucial for activity, as the N-benzoylpiperidine derivative was found to be almost inactive.[3]
Comparison with Donepezil
Donepezil, a marketed drug for Alzheimer's disease, features a related N-benzylpiperidine moiety. Its indanone ring binds to the peripheral anionic site (PAS) of AChE, while the protonated benzylpiperidine portion interacts with the catalytic anionic site (CAS).[1] This dual binding mode is a key feature of its high potency. The SAR data from the carboxamide series can be rationalized by their ability to mimic these interactions.
| Compound | Target | IC50 (µM) | Reference |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 ± 1.25 | [2] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 ± 1.08 | [2] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.00056 | [3] |
| Donepezil | AChE | 0.0057 (as E2020) | [4] |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d , ortho-fluoro substitution) | AChE | 0.013 ± 0.0021 | [1] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity.[5]
Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically at 412 nm.[5] The rate of TNB formation is directly proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant[5]
-
Acetylthiocholine iodide (ATCI)[5]
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)[5]
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)[5]
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Eserine or Donepezil)[5]
Procedure:
-
Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding ATCI solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings at regular intervals for 10-15 minutes.
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the acetylcholinesterase inhibition assay.
Cholinergic Signaling Pathway
Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the primary mechanism by which AChE inhibitors exert their therapeutic effects in conditions characterized by a cholinergic deficit.
Caption: Mechanism of action of AChE inhibitors.
DNA Gyrase Inhibitors
DNA gyrase is a bacterial topoisomerase essential for DNA replication, transcription, and repair, making it an attractive target for the development of novel antibacterial agents.[6] Piperidine-4-carboxamides have emerged as a new class of DNA gyrase inhibitors, particularly against Mycobacterium abscessus.[7]
Structure-Activity Relationship of Piperidine-4-Carboxamides
SAR studies on piperidine-4-carboxamide derivatives targeting M. abscessus DNA gyrase have provided valuable insights for lead optimization. The core structure typically consists of a piperidine-4-carboxamide linker connecting a left-hand side (LHS) planar heterocyclic group and a right-hand side (RHS) moiety.
The LHS intercalates between DNA base pairs, while the RHS binds to a hydrophobic pocket at the interface of the GyrA subunits.[8] A key interaction involves the protonated amine of the central linker forming an ionic bond with an aspartate residue (Asp91 in M. abscessus GyrA).[8]
Systematic modifications have shown that substitution on the RHS phenyl ring can significantly impact activity. For example, replacing a chlorine atom at the 4-position with a trifluoromethyl group resulted in a 10-fold increase in activity against M. abscessus.[9]
Comparison with Other DNA Gyrase Inhibitors
Fluoroquinolones, such as moxifloxacin, are a well-established class of DNA gyrase inhibitors. Piperidine-4-carboxamides exhibit limited cross-resistance with moxifloxacin, suggesting a distinct binding mode or mechanism of resistance.[7] Another novel DNA gyrase inhibitor in clinical development, SPR719 (a benzimidazole), also shows no cross-resistance with the piperidine-4-carboxamide class.[7]
| Compound | Target Organism | Target Enzyme | MIC (µM) | IC50 (µM) | Reference |
| MMV688844 (844) | M. abscessus | DNA Gyrase | 12.5 | - | [8] |
| 844-TFM (4-CF3 analogue of 844) | M. abscessus | DNA Gyrase | 1.5 | 1.5 | [8] |
| Moxifloxacin | M. abscessus | DNA Gyrase | - | - | [7] |
| SPR719 | M. abscessus | DNA Gyrase | - | - | [7] |
Experimental Protocol: DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence of ATP.
Principle: The supercoiled and relaxed forms of plasmid DNA can be separated by agarose gel electrophoresis. The inhibition of the supercoiling activity by a test compound is observed as a decrease in the amount of supercoiled DNA.
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, glycerol, and albumin)
-
Dilution Buffer
-
Stop solution (e.g., GSTEB)
-
Chloroform/isoamyl alcohol
-
Agarose gel electrophoresis system
Procedure:
-
Set up reaction mixtures on ice containing assay buffer, relaxed plasmid DNA, and water.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding diluted DNA gyrase.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution and chloroform/isoamyl alcohol.
-
Separate the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Data Analysis:
-
The intensity of the supercoiled DNA band is quantified. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Caption: Workflow for the DNA gyrase supercoiling assay.
DNA Replication and Repair Pathway
DNA gyrase plays a critical role in relieving topological stress during DNA replication and transcription. By introducing negative supercoils, it facilitates the unwinding of the DNA double helix, which is essential for the progression of replication forks and transcription complexes. Inhibition of DNA gyrase leads to the stalling of these processes and ultimately to bacterial cell death.
Caption: Role of DNA gyrase and its inhibition.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[10]
Structure-Activity Relationship of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides
A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been designed and synthesized as human carbonic anhydrase (hCA) inhibitors. The core structure features a benzenesulfonamide group, which is a known zinc-binding function for CA inhibitors, connected via a carbonyl group to a piperidine ring. The "tail" of the inhibitor, attached to the piperidine-4-carboxamide, can be modified to interact with both hydrophilic and hydrophobic regions of the active site, thereby influencing potency and selectivity.[10]
SAR studies have shown that the nature of the substituent on the terminal amide has a significant impact on the inhibitory activity against different hCA isoforms (hCA I, II, IX, and XII). For example, within a series of piperazine-based derivatives, a 4-methoxyphenyl group conferred the best activity against hCA II (Ki = 3.7 nM).[10] Halogen substitutions on the phenyl ring also resulted in potent inhibitors.[10]
Comparison with Acetazolamide
Acetazolamide is a clinically used sulfonamide CA inhibitor. The novel 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives have shown potent inhibitory activity, with some compounds exhibiting sub-nanomolar inhibition of the cancer-related isoform hCA IX.[10]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 6 (4-methoxyphenylpiperazine tail) | 11.5 | 3.7 | 0.9 | 10.2 | [10] |
| 10 (4-chlorophenylpiperazine tail) | 10.1 | 4.4 | 1.2 | 11.8 | [10] |
| 16 (N-benzyl-N-(4-fluorobenzyl)amine tail) | 25.4 | 10.8 | 0.8 | 15.7 | [10] |
| 20 (N-benzyl-N-(4-(trifluoromethyl)benzyl)amine tail) | 30.1 | 15.2 | 0.9 | 18.9 | [10] |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [10] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase.[11]
Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (p-NP), a yellow-colored product. The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. The presence of a CA inhibitor reduces the rate of this reaction.[11]
Materials:
-
Human or bovine carbonic anhydrase[11]
-
p-Nitrophenyl acetate (p-NPA)[11]
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)[11]
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)[11]
-
DMSO or acetonitrile to dissolve substrate and compounds[11]
-
96-well microplate and microplate reader[11]
Procedure:
-
Prepare solutions of CA, p-NPA, and test compounds.
-
In a 96-well plate, add the assay buffer and the test compound at various concentrations.
-
Add the CA working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature (e.g., 10-15 minutes) to allow inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode.
Data Analysis:
-
Calculate the reaction rate (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 or Ki value from the dose-response curve.
Caption: Workflow for the carbonic anhydrase inhibition assay.
pH Regulation Pathway
Carbonic anhydrases are crucial for maintaining pH homeostasis by catalyzing the rapid interconversion of CO2 and bicarbonate. In the context of cancer, tumor-associated isoforms like CA IX and CA XII are overexpressed and contribute to the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. Inhibition of these isoforms can disrupt this pH regulation, leading to an increase in intracellular pH and a decrease in extracellular pH, ultimately hindering cancer cell survival and proliferation.
Caption: Role of CA IX/XII in tumor pH regulation and its inhibition.
References
- 1. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
In-Silico Docking Studies of Piperidine-4-Carboxamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, in-silico molecular docking has become an indispensable tool for the rational design and screening of novel therapeutic agents.[1][2] This computational method predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid.[1] By simulating the molecular recognition process, docking studies provide valuable insights into the structure-activity relationships of potential drug candidates, thereby accelerating the identification of promising leads.[1][3]
This guide provides a comparative overview of in-silico docking studies on various analogs of the "N-ethylpiperidine-4-carboxamide" scaffold. While direct, comprehensive docking data for this compound itself is not extensively published, this document leverages available data from structurally related piperidine carboxamide derivatives to offer a comparative analysis of their potential as therapeutic agents targeting various biological systems.
Comparative Docking Performance of Piperidine Carboxamide Derivatives
The following table summarizes the in-silico docking performance of various piperidine carboxamide analogs against their respective biological targets. The docking scores, representing the predicted binding affinity, are presented alongside the targeted protein and the software used for the simulation. Lower docking scores generally indicate a higher predicted binding affinity.
| Compound/Analog | Target Protein | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Piperidine Carboxamide Derivative | Anaplastic Lymphoma Kinase (ALK) | Not Specified | Not Specified | Not Specified | [4] |
| Sulfo Carboxamide Piperidine Derivatives | C-C Motif Chemokine Receptor 5 (CCR5) | Discovery Studio | < -2 Kcal (relative to sulfonyl derivatives) | Not Specified | [5] |
| N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide | Dopamine D3 Receptor | Not Specified | Ki = 0.13 - 4.97 nM (experimental) | Not Specified | [6] |
| 4-chlorobenzyl-substituted tetrahydroquinoline derivative | Sigma-1 Receptor | Not Specified | Ki = 3.7 nM (experimental) | Not Specified | [7] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor | Not Specified | Ki = 3.2 nM (experimental) | Glu172, Asp126, Phe107 | [8] |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 Receptor | Not Specified | Ki = 0.96 nM (experimental) | Not Specified | [9] |
Experimental Protocols: A Generalized In-Silico Docking Workflow
Molecular docking simulations are multi-step processes that involve the preparation of both the ligand and the target protein, followed by the docking calculation and analysis of the results.[10] The general workflow is outlined below.
Ligand Preparation
-
3D Structure Generation: The three-dimensional structure of the this compound analogs is generated using chemical drawing software (e.g., ChemDraw, Marvin Sketch).
-
Energy Minimization: The initial 3D structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring that the ligand structure is energetically favorable before docking.
-
Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand, which is essential for calculating the electrostatic interactions with the protein.
Protein Preparation
-
Structure Retrieval: The 3D crystallographic structure of the target protein is obtained from a public database such as the Protein Data Bank (PDB).
-
Preprocessing: The raw PDB file is preprocessed to remove water molecules, heteroatoms, and any co-crystallized ligands that are not relevant to the study. Hydrogen atoms are typically added to the protein structure, as they are often not resolved in X-ray crystallography.
-
Active Site Definition: The binding site, or "active site," of the protein is defined. This is the region where the ligand is expected to bind. The active site can be identified based on the location of a co-crystallized ligand in the experimental structure or through computational prediction methods.
Molecular Docking Simulation
-
Docking Algorithm: A variety of docking algorithms are available, each with its own strengths and weaknesses. Commonly used software includes AutoDock, GOLD, and Glide.[11] These programs use different search algorithms, such as genetic algorithms or Monte Carlo methods, to explore the conformational space of the ligand within the protein's active site.[3]
-
Scoring Function: A scoring function is used to estimate the binding affinity of each generated ligand pose.[11] These functions calculate a score based on various factors, including intermolecular interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. The goal is to identify the pose with the most favorable (lowest) score.
Post-Docking Analysis
-
Pose Selection: The docking results typically consist of multiple possible binding poses for the ligand. The pose with the best score is usually considered the most likely binding mode.
-
Interaction Analysis: The interactions between the best-ranked ligand pose and the amino acid residues of the protein's active site are analyzed. This helps to understand the molecular basis of the binding and can guide further optimization of the ligand's structure.
-
Visualization: The protein-ligand complex is visualized using molecular graphics software (e.g., PyMOL, VMD) to qualitatively assess the binding mode and interactions.
Visualizing a General In-Silico Docking Workflow
The following diagram illustrates the typical workflow for an in-silico molecular docking study.
Caption: A generalized workflow for in-silico molecular docking studies.
Hypothetical Signaling Pathway Inhibition
Piperidine carboxamide derivatives are known to interact with a variety of receptors, including G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling pathway that could be modulated by an this compound analog acting as a receptor antagonist.
Caption: A hypothetical GPCR signaling pathway inhibited by a piperidine carboxamide analog.
References
- 1. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arts.units.it [arts.units.it]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 11. KBbox: Methods [kbbox.h-its.org]
Comparative Efficacy of N-ethylpiperidine-4-carboxamide and Other Piperidine Derivatives: A Scientific Guide
For researchers, scientists, and drug development professionals, the vast landscape of piperidine derivatives presents both opportunity and complexity. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide offers a comparative analysis of the efficacy of "N-ethylpiperidine-4-carboxamide" against other notable piperidine compounds, supported by available experimental data. Due to a scarcity of direct comparative studies involving this compound, this guide draws upon data from various studies to provide an objective overview of the therapeutic potential of different piperidine-based molecules.
Overview of Piperidine Derivatives in Pharmacology
The piperidine ring is a prevalent structural motif in a wide array of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets.[1][2] Piperidine derivatives have been successfully developed as analgesics, antihypertensives, antihistamines, and antipsychotics, among other therapeutic classes.[3] The pharmacological activity of these compounds is highly dependent on the nature and position of substituents on the piperidine ring.
Efficacy in Analgesia
The piperidine scaffold is famously present in potent opioid analgesics like pethidine and fentanyl. Research has explored numerous derivatives of piperidine-4-carboxamide for their analgesic properties.
One study investigated a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides, demonstrating their potent analgesic effects in rats. Notably, compounds within this series exhibited significantly higher potency than morphine. For instance, Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833) was found to be 10,031 times more potent than morphine, with a lowest ED50 of 0.00032 mg/kg.[4] Another compound from this series, N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730), was 4521 times more potent than morphine at its peak effect and possessed a remarkably high safety margin.[4]
Table 1: Comparative Analgesic Potency of Selected Piperidine Derivatives
| Compound/Derivative Class | Animal Model | Test | Efficacy Metric (ED50) | Potency vs. Morphine | Reference |
| Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833) | Rat | Tail Withdrawal | 0.00032 mg/kg (i.v.) | 10,031x | [4] |
| N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730) | Rat | Tail Withdrawal | - | 4521x | [4] |
| Piperidine-4-carboxamide derivatives | Mouse | Not specified | Not specified | - | [5] |
Efficacy as Antihypertensive Agents
A series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against T-type Ca2+ channels, a target for antihypertensive drugs. The oral administration of N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide (20d) was shown to lower blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of L-type Ca2+ channel blockers.[6]
Efficacy as Cholinesterase Inhibitors for Alzheimer's Disease
The piperidine-4-carboxamide scaffold has also been explored for the development of acetylcholinesterase (AChE) inhibitors, a therapeutic strategy for Alzheimer's disease. A study based on a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which had an IC50 of 0.03 µM against AChE, synthesized a series of N-benzylpiperidine carboxamide derivatives.[7] Among the new analogues, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) showed potent in vitro AChE inhibitory activity with IC50 values of 0.41 µM and 5.94 µM, respectively.[7]
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Selected Piperidine Derivatives
| Compound | IC50 (µM) | Reference |
| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | 0.03 | [7] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | 0.41 | [7] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | 5.94 | [7] |
Efficacy in Antimalarial Drug Discovery
Recent research has identified piperidine carboxamides as potent and selective inhibitors of the Plasmodium falciparum proteasome, a promising target for new antimalarial drugs. A phenotypic screening identified a piperidine carboxamide, SW042, with sub-micromolar activity against drug-sensitive and multidrug-resistant P. falciparum strains.[8] A potent analog, SW584, demonstrated efficacy in a mouse model of human malaria after oral administration and showed a low propensity for generating resistance.[8]
Experimental Protocols
Analgesic Activity Assessment (Tail Withdrawal Test)
A common method to assess the analgesic efficacy of compounds is the tail withdrawal test in rats.[4]
-
Animal Model: Male Wistar rats are typically used.
-
Procedure: The distal part of the rat's tail is immersed in a water bath maintained at a constant temperature (e.g., 55°C).
-
Measurement: The latency time for the rat to withdraw its tail from the hot water is recorded.
-
Drug Administration: The test compound is administered intravenously (i.v.) at various doses.
-
Data Analysis: The analgesic effect is determined by the increase in tail withdrawal latency compared to a vehicle control. The ED50, the dose at which 50% of the maximum possible effect is observed, is then calculated.
In Vitro Acetylcholinesterase Inhibition Assay
The inhibitory activity of compounds against AChE can be determined using a spectrophotometric method based on Ellman's reaction.[7]
-
Enzyme and Substrate: Electric eel acetylcholinesterase (AChE) and acetylthiocholine iodide (ATCI) are used as the enzyme and substrate, respectively.
-
Reaction Mixture: The reaction mixture contains the enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, ATCI.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is measured spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
Signaling Pathways and Experimental Workflows
General Experimental Workflow for Evaluating Piperidine Derivatives
The evaluation of novel piperidine derivatives typically follows a structured workflow, from initial screening to in-depth pharmacological characterization.
Caption: A generalized workflow for the discovery and development of piperidine-based therapeutic agents.
Conclusion
The piperidine-4-carboxamide scaffold is a versatile platform for the design of novel therapeutic agents with a wide range of pharmacological activities. While direct comparative efficacy data for this compound is limited, the broader class of piperidine-4-carboxamide derivatives has demonstrated significant potential in areas such as analgesia, hypertension, and neurodegenerative diseases. Further research, including head-to-head comparative studies and detailed structure-activity relationship analyses, is warranted to fully elucidate the therapeutic potential of this compound and its analogues. The experimental protocols and workflows outlined in this guide provide a framework for the continued exploration of this important class of compounds.
References
- 1. Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. 92031-42-0|N-(2-(Piperidin-1-yl)ethyl)piperidine-4-carboxamide|BLD Pharm [bldpharm.com]
- 4. Analgesic action in a series of N-substituted ethyl 4-phenylpiperidine-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. arts.units.it [arts.units.it]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Analysis of N-ethylpiperidine-4-carboxamide Derivatives in Murine Models
For Immediate Release
[City, State] – A comprehensive review of recent studies highlights the promising therapeutic potential of N-ethylpiperidine-4-carboxamide derivatives in preclinical murine models. This guide synthesizes the biological evaluation of these compounds, offering a comparative analysis of their performance against relevant alternatives and detailing the experimental methodologies that underpin these findings. The data presented herein is crucial for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.
Recent investigations into this compound and its analogs have revealed a spectrum of pharmacological activities, most notably in the realms of analgesia and anti-inflammatory effects. These studies, conducted in various mouse models, provide a foundational understanding of the structure-activity relationships that govern the efficacy of this class of compounds.
Comparative Biological Evaluation
The analgesic and behavioral effects of newly synthesized piperidine-4-carboxamide derivatives have been a primary focus of recent research. The following tables summarize the key quantitative data from these studies, providing a clear comparison of the efficacy of different derivatives.
| Compound | Dose (mg/kg) | Analgesic Activity (% inhibition) | Latency Time (sec) ± SEM | Reference |
| Derivative SS2 | 50 | 58.3 | 7.0 ± 0.57 | [1] |
| Derivative SS4 | 50 | 50 | 6.0 ± 0.81 | [1] |
| Pethidine (Standard) | 50 | 83.3 | 10.0 ± 0.81 | [1] |
| Control | - | - | 2.0 ± 0.33 | [1] |
Table 1: Analgesic Activity of Piperidine-4-Carboxamide Derivatives in Mice (Tail Immersion Test). This table showcases the analgesic effects of two derivatives, SS2 and SS4, in comparison to the standard drug, Pethidine. The data indicates a significant, albeit lesser, analgesic effect compared to the standard.
| Compound | Dose (mg/kg) | Number of Squares Crossed ± SEM | Rearing Frequency ± SEM | Reference |
| Derivative SS2 | 50 | 118.0 ± 3.21 | 16.0 ± 1.52 | [1][2] |
| Derivative SS4 | 50 | 134.0 ± 2.60 | 18.0 ± 1.15 | [1][2] |
| Control | - | 243.0 ± 3.51 | 42.0 ± 1.78 | [1][2] |
Table 2: Effect of Piperidine-4-Carboxamide Derivatives on Behavior in Open Field Test in Mice. This table illustrates the impact of derivatives SS2 and SS4 on the exploratory behavior of mice. A decrease in the number of squares crossed and rearing frequency suggests a potential sedative or CNS depressant effect.
Experimental Protocols
The evaluation of this compound derivatives relies on standardized and reproducible experimental protocols. The following methodologies are central to the findings presented in this guide.
Analgesic Activity Assessment: Tail Immersion Method
The tail immersion test is a widely used method to evaluate the central analgesic activity of chemical compounds.
-
Animal Model: Adult albino mice of either sex, weighing between 20-25g, are used. The animals are housed under standard laboratory conditions (25±1°C, 12-hour light/dark cycle) with free access to food and water.
-
Procedure:
-
The basal reaction time of each mouse is determined by immersing the tip of its tail (approximately 1-2 cm) in a water bath maintained at a constant temperature of 55±0.5°C.
-
The time taken for the mouse to flick its tail is recorded as the tail flick latency (TFLD). A cut-off time of 15 seconds is maintained to prevent tissue damage.
-
The test compounds (e.g., SS2 and SS4 at 50 mg/kg) or a standard drug (Pethidine at 50 mg/kg) are administered intraperitoneally.
-
The TFLD is measured again at specific time intervals (e.g., 30, 60, 90, 120, 150, and 180 minutes) post-administration.
-
-
Data Analysis: The analgesic effect is expressed as the percentage increase in latency time compared to the pre-drug latency.
Behavioral Assessment: Open Field Test
The open field test is employed to assess locomotor activity, exploration, and anxiety-like behavior in mice.
-
Apparatus: The apparatus consists of a square arena (24 x 24 cm) with 14 cm high walls. The floor is divided into 25 equal squares.
-
Procedure:
-
Mice are individually placed in the center of the open field.
-
The number of squares crossed with all four paws and the frequency of rearing (standing on hind legs) are recorded over a 5-minute period.
-
The test is conducted after the administration of the test compounds or vehicle (control).
-
-
Data Analysis: The data is typically presented as the mean ± SEM for each group and compared to the control group to determine any significant behavioral changes.
Visualizing Experimental Processes and Pathways
To further elucidate the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the tail immersion test to assess analgesic activity.
Caption: A putative signaling pathway for the analgesic effects.
While the precise molecular targets for many this compound derivatives are still under investigation, their analgesic properties suggest a potential interaction with the central nervous system, possibly involving opioid or other pain-related receptors. The observed sedative effects in the open field test further point towards CNS activity.[1]
Conclusion and Future Directions
The biological evaluation of this compound derivatives in mice has demonstrated their potential as lead compounds for the development of new analgesic and CNS-active agents. The data summarized in this guide provides a valuable resource for comparing the efficacy of different analogs and understanding the methodologies used for their evaluation. Future research should focus on elucidating the specific molecular mechanisms of action, optimizing the structure-activity relationship for enhanced potency and reduced side effects, and expanding the toxicological profiling of the most promising candidates. Continued investigation in this area holds the promise of delivering novel therapeutics for pain management and other neurological conditions.
References
A Comparative Guide to the Receptor Binding Profiles of N-ethylpiperidine-4-carboxamide and N-benzylpiperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding characteristics of two piperidine carboxamide derivatives: N-ethylpiperidine-4-carboxamide and N-benzylpiperidine-4-carboxamide. While extensive research has been conducted on the bioactivity of N-benzylpiperidine-4-carboxamide and its analogues, there is a notable scarcity of publicly available receptor binding data for this compound. This guide summarizes the existing quantitative data for the N-benzyl derivative and notes the qualitative information available for the N-ethyl counterpart, offering a valuable resource for researchers in pharmacology and medicinal chemistry.
I. Overview of Compounds
This compound and N-benzylpiperidine-4-carboxamide are structurally similar compounds, differing only in the substituent on the piperidine nitrogen. This seemingly minor structural variation can significantly influence their interaction with biological targets, leading to distinct pharmacological profiles. The N-benzylpiperidine core, in particular, is a common scaffold in the design of centrally acting agents.
II. Quantitative Receptor Binding Data
The following tables summarize the available quantitative data for derivatives of N-benzylpiperidine-4-carboxamide. No quantitative receptor binding data for this compound was identified in the reviewed literature.
Table 1: Cholinesterase Inhibition by N-benzylpiperidine-4-carboxamide Derivatives
| Compound | Target | IC50 (µM) |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 0.41 ± 1.25[1] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 5.94 ± 1.08[1] |
Table 2: Monoamine Transporter Inhibition by 4-Benzylpiperidine Carboxamide Derivatives
| Compound Class | Target | Inhibition |
| 4-Benzylpiperidine carboxamides with a two-carbon linker | Dopamine Transporter (DAT) | Higher potency[2] |
| 4-Benzylpiperidine carboxamides with a diphenyl group | Dopamine Transporter (DAT) | Stronger inhibition[2] |
| 4-Benzylpiperidine carboxamides with a biphenyl ring | Serotonin Transporter (SERT) | Higher degree of inhibition[2] |
| 4-Benzylpiperidine carboxamides with a 2-naphthyl substitution | Serotonin Transporter (SERT) & Norepinephrine Transporter (NET) | Enhanced inhibition[2] |
Table 3: Sigma Receptor Binding of an N-benzylpiperidine-4-carboxamide Derivative
| Compound | Receptor | Ki (nM) |
| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 | 4.6[3] |
| Sigma-2 | 56[3] |
III. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of N-benzylpiperidine carboxamide derivatives against AChE was determined using a modified Ellman's method. The assay is based on the reaction of acetylthiocholine with the enzyme to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion. The rate of color development is measured spectrophotometrically.
-
Enzyme: Acetylcholinesterase from electric eel.
-
Substrate: Acetylthiocholine iodide.
-
Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Procedure: The test compounds are pre-incubated with the enzyme in a buffer solution. The reaction is initiated by the addition of the substrate. The change in absorbance is monitored over time to determine the rate of reaction. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated.
Monoamine Transporter Reuptake Assay
The inhibitory effects of 4-benzylpiperidine carboxamide derivatives on serotonin, norepinephrine, and dopamine transporters were assessed using radioligand uptake assays in human embryonic kidney (HEK-293) cells stably expressing the respective transporters.
-
Cell Lines: HEK-293 cells stably transfected with human SERT, NET, or DAT.
-
Radioligands: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.
-
Procedure: Cells are incubated with the test compounds at various concentrations, followed by the addition of the respective radioligand. After incubation, the uptake of the radioligand is terminated, and the amount of radioactivity accumulated within the cells is measured using a scintillation counter. The concentration of the compound that inhibits 50% of the radioligand uptake (IC50) is determined.
Sigma Receptor Binding Assay
The binding affinity of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide for sigma-1 and sigma-2 receptors was determined through competitive radioligand binding assays.
-
Receptor Source: MCF-7 breast cancer cell membranes.
-
Radioligand: [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.
-
Competitors: Haloperidol and 1,3-di-o-tolylguanidine (DTG) for determining non-specific binding.
-
Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound. After reaching equilibrium, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified, and the inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.
IV. Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways associated with the receptors for which binding data of N-benzylpiperidine-4-carboxamide derivatives are available.
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Caption: Inhibition of Monoamine Transporter by 4-Benzylpiperidine Carboxamides.
Caption: Workflow for the Sigma Receptor Binding Assay.
V. Discussion and Future Directions
The available data indicates that N-benzylpiperidine-4-carboxamide derivatives can interact with several important biological targets, including cholinesterases, monoamine transporters, and sigma receptors. The specific substitutions on the benzyl and carboxamide moieties play a crucial role in determining the potency and selectivity of these interactions.
The lack of receptor binding data for this compound presents a significant knowledge gap. One study on a different piperidine scaffold suggested that an N-ethyl group might lead to lower affinity for sigma-1 receptors compared to an N-methyl group. However, this cannot be directly extrapolated to this compound without experimental validation.
Future research should focus on characterizing the receptor binding profile of this compound to enable a direct and comprehensive comparison with its N-benzyl counterpart. Such studies would provide valuable insights into the structure-activity relationships of N-substituted piperidine-4-carboxamides and could guide the design of more potent and selective ligands for various therapeutic targets. Researchers are encouraged to perform binding assays for this compound against a panel of receptors, particularly those for which the N-benzyl analogue has shown activity.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-amino-N-ethylpiperidine-1-carboxamide|CAS 675112-80-8 [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of N-ethylpiperidine-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-ethylpiperidine-4-carboxamide scaffold is a key structural motif found in a variety of pharmacologically active compounds. Understanding the cross-reactivity of molecules containing this core structure is crucial for assessing their selectivity and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives against several key protein families, supported by available experimental data.
Cross-Reactivity Profile Overview
Toll-Like Receptor (TLR) Interactions
Derivatives of this compound have been investigated as inhibitors of endosomal Toll-like receptors, particularly TLR7 and TLR8, which are implicated in autoimmune diseases.
Table 1: Inhibitory Activity of this compound Derivatives against TLRs
| Compound/Derivative | Primary Target(s) | IC50 (nM) | Comparison Compound | IC50 (nM) | Reference |
| ER-895204 (contains this compound moiety) | TLR7/8 | Data not specified in public documents | Not Applicable | Not Applicable | [1] |
| Other quinoline derivatives with piperidine-carboxamide core | TLR7, TLR8 | Potent inhibition reported | Not Applicable | Not Applicable | [2] |
Key Observations:
-
The this compound moiety is a component of more complex molecules that exhibit inhibitory activity against TLR7 and TLR8.
-
The broader chemical structure, particularly the linkage to a quinoline core, appears to be a key determinant of this activity.
Muscarinic Acetylcholine Receptor (mAChR) Modulation
A series of compounds incorporating the this compound core have been identified as positive allosteric modulators (PAMs) of Gq-coupled muscarinic acetylcholine receptors (M1, M3, and M5). These receptors are important targets for treating cognitive disorders.
Table 2: Modulatory Activity of this compound Derivatives on mAChRs
| Compound/Derivative | Target(s) | Activity | EC50/Ki (nM) | Comparison Compound | Activity | EC50/Ki (nM) | Reference |
| Indane-substituted N-ethylpiperidine-4-carboxamides | M1, M3 mAChRs | PAM | Varies with substitution | Not Applicable | Not Applicable | Not Applicable | [3] |
| Benzyl-substituted N-ethylpiperidine-4-carboxamides | M5 mAChR | PAM | Varies with substitution | Not Applicable | Not Applicable | Not Applicable | [3] |
Key Observations:
-
Substitutions on the carboxamide nitrogen of the this compound scaffold are critical for conferring activity and selectivity towards different muscarinic receptor subtypes.
-
These derivatives act as PAMs, enhancing the effect of the endogenous ligand, acetylcholine.
Other GPCR and Enzyme Interactions
The piperidine-4-carboxamide core has also been identified in ligands targeting other GPCRs and enzymes, suggesting a broader potential for cross-reactivity depending on the specific substitutions.
Table 3: Activity of Piperidine-4-Carboxamide Derivatives on Other Targets
| Compound/Derivative Class | Target(s) | Activity | Potency | Reference |
| Piperidine-4-carboxamide derivatives | Aminergic GPCRs | Multi-target ligand | Not specified | |
| Piperidine-4-carboxamide derivatives | T-type calcium channels | Inhibitor | Varies with substitution | |
| Piperidine-4-carboxamide derivatives | Steroid-5-alpha-reductase | Inhibitor | Varies with substitution |
Key Observations:
-
The versatility of the piperidine-4-carboxamide scaffold allows for its incorporation into ligands for a range of targets.
-
The specific substitution patterns are the primary drivers of target selectivity and potency.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess compound cross-reactivity.
Radioligand Binding Assay
This assay is the gold standard for quantifying the affinity of a compound for a specific receptor.[4]
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Test compound (this compound derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[5]
Radioligand Binding Assay Workflow
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[6]
Objective: To determine the concentration of a test compound that inhibits 50% of the enzyme's activity (IC50).
Materials:
-
Purified enzyme.
-
Enzyme substrate.
-
Test compound.
-
Assay buffer.
-
Microplate reader or spectrophotometer.
Procedure:
-
Reaction Setup: In a 96-well plate, add the enzyme, assay buffer, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the mixture for a short period to allow the test compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a microplate reader.
-
Data Analysis: Plot the enzyme activity against the concentration of the test compound to determine the IC50 value.
Enzyme Inhibition Principle
GPCR Functional Assay (e.g., Calcium Flux or cAMP Assay)
These cell-based assays measure the functional consequence of a compound binding to a GPCR.
Objective: To determine if a compound acts as an agonist, antagonist, or allosteric modulator of a GPCR by measuring downstream signaling events.
Materials:
-
Cells expressing the target GPCR.
-
Fluorescent dyes for calcium or cAMP detection.
-
Test compound.
-
Known agonist for the receptor.
-
Cell culture medium and plates.
-
Fluorescent plate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a fluorescent dye that is sensitive to changes in intracellular calcium or cAMP levels.
-
Compound Addition: Add the test compound at various concentrations. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
Signal Detection: Measure the change in fluorescence over time using a fluorescent plate reader.
-
Data Analysis: Plot the response (e.g., change in fluorescence) against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
GPCR Signaling Cascade
References
- 1. Carbonamide | Sigma-Aldrich [sigmaaldrich.com]
- 2. Discovery of potent, orally bioavailable in vivo efficacious antagonists of the TLR7/8 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 5. pnas.org [pnas.org]
- 6. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Piperidine-4-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of select piperidine-4-carboxamide derivatives. The selection of compounds is based on the availability of public data, with a focus on derivatives that inform on the absorption, distribution, metabolism, and excretion (ADME) properties of this important chemical scaffold. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics incorporating the piperidine-4-carboxamide motif.
Data Presentation: A Comparative Overview
The pharmacokinetic parameters of piperidine-4-carboxamide derivatives are crucial for predicting their in vivo behavior and therapeutic potential. The following table summarizes key pharmacokinetic parameters for representative compounds, highlighting the impact of structural modifications on their disposition in preclinical species.
| Compound | Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | F (%) | Reference |
| GNE-A | Rat | IV | 2 | - | - | - | 1.67 | - | [1] |
| PO | 10 | 4.0 | 110 | 1100 | 2.5 | 11.2 | [1] | ||
| Mouse | IV | 5 | - | - | - | 2.9 | - | [1] | |
| PO | 10 | 2.0 | 2800 | 13000 | 3.3 | 88.0 | [1] | ||
| Dog | IV | 2 | - | - | - | 16.3 | - | [1] | |
| PO | 2 | 4.0 | 140 | 2100 | 16.5 | 55.8 | [1] | ||
| Monkey | IV | 2 | - | - | - | 3.5 | - | [1] | |
| PO | 2 | 4.0 | 440 | 3300 | 4.0 | 72.4 | [1] | ||
| AZD5363 | Rat | IV | 2 | - | - | 1260 | 1.8 | - | [2] |
| PO | 10 | 2.0 | 1080 | 5420 | 2.2 | 86 | [2] | ||
| Dog | IV | 1 | - | - | 1030 | 2.8 | - | [2] | |
| PO | 2 | 2.0 | 350 | 2060 | 3.5 | 100 | [2] |
-
Tmax: Time to reach maximum plasma concentration.
-
Cmax: Maximum plasma concentration.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
F (%): Oral bioavailability.
-
IV: Intravenous.
-
PO: Oral.
Experimental Protocols
The pharmacokinetic data presented in this guide are typically generated through standardized in vivo studies in animal models. The following is a generalized protocol for a rodent pharmacokinetic study.
In Vivo Pharmacokinetic Study in Rodents
1. Animal Models and Housing:
-
Studies are commonly conducted in male Sprague-Dawley rats or BALB/c mice.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.[3]
-
Animals are acclimated for at least one week before the experiment.
2. Dosing and Administration:
-
Intravenous (IV) Administration: The test compound is typically formulated in a vehicle suitable for injection (e.g., saline, PEG400/water) and administered as a bolus dose into a tail vein.
-
Oral (PO) Administration: The compound is formulated as a solution or suspension in a vehicle like 0.5% methylcellulose and administered by oral gavage.
3. Blood Sampling:
-
Serial blood samples (approximately 0.1-0.2 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3]
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation and Storage:
-
Plasma is separated from whole blood by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).
-
Plasma samples are stored at -80°C until analysis.
5. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, which may contain an internal standard.[3]
-
Chromatography: The supernatant is injected into a liquid chromatography system equipped with a suitable column (e.g., C18). A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile is used to separate the analyte from endogenous plasma components.
-
Mass Spectrometry: The analyte is detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: The concentration of the test compound in each sample is determined from a standard curve. Pharmacokinetic parameters are calculated using non-compartmental analysis software.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Signaling Pathway Context
N-ethylpiperidine-4-carboxamide derivatives are often designed as inhibitors of specific signaling pathways implicated in disease. For instance, AZD5363 is a potent inhibitor of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt pathway by AZD5363.
References
- 1. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of N-ethylpiperidine-4-carboxamide: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of N-ethylpiperidine-4-carboxamide, ensuring compliance with general laboratory safety standards and environmental regulations. This procedure is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Information
This compound and its related compounds are hazardous materials that require careful handling. The hydrochloride salt is known to cause skin, eye, and respiratory irritation[1]. All personnel handling this chemical waste should be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood[2].
Key Hazard Summary:
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritant | Causes skin irritation[1]. | Wear chemical-impermeable gloves and a lab coat. Avoid contact with skin[2]. In case of contact, wash off with soap and plenty of water[2]. |
| Eye Irritant | Causes serious eye irritation[1]. | Wear safety goggles or a face shield. In case of contact, rinse with pure water for at least 15 minutes and consult a doctor[2]. |
| Respiratory Irritant | May cause respiratory irritation[1]. | Handle in a well-ventilated area or chemical fume hood. Avoid inhaling dust or vapors[2]. If inhaled, move to fresh air[2]. |
| Environmental Hazard | Discharge into the environment must be avoided. Do not let the chemical enter drains[2]. | Prevent spillage and leakage. Do not dispose of down the sewer system[2]. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. It is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[3][4]. Do not dispose of this chemical in regular trash or down the drain[2][3].
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including contaminated labware (e.g., glassware, pipette tips), as hazardous waste[5][6].
-
Segregate this waste from other chemical waste streams to avoid incompatible mixtures[5]. Store in a designated and properly labeled hazardous waste collection area.
Step 2: Container Selection and Labeling
-
Use a suitable, leak-proof, and closed container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage[3]. The container must be compatible with the chemical.
-
Label the waste container clearly with a hazardous waste tag as soon as waste is added[3][6]. The label must include:
-
The words "Hazardous Waste"[3].
-
The full chemical name: "this compound" (no abbreviations or formulas)[3].
-
The quantity of waste. For mixtures, list all components and their approximate percentages[3].
-
The date of waste generation[3].
-
The location of origin (e.g., laboratory, room number) and the Principal Investigator's name and contact information[3].
-
Appropriate hazard pictograms (e.g., irritant)[3].
-
Step 3: Waste Accumulation and Storage
-
Keep the hazardous waste container securely closed at all times, except when adding waste[4][5].
-
Store the container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials[2].
-
Ensure secondary containment is in place to capture any potential leaks or spills[6].
Step 4: Spill and Contamination Management
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite[7].
-
Collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container[2].
-
Clean the spill area thoroughly. All cleanup materials must also be disposed of as hazardous waste[6].
-
For empty containers that held this compound, they must be triple-rinsed with an appropriate solvent. This rinsate must be collected and disposed of as hazardous waste[5][6]. After rinsing, the container can be disposed of in the regular trash after defacing the label[6].
Step 5: Final Disposal
-
The ultimate disposal of this compound should be conducted through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[2].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[3][6]. You will likely need to submit a hazardous waste information form[3].
-
Do not attempt to transport hazardous waste yourself[6].
III. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. pfw.edu [pfw.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling N-ethylpiperidine-4-carboxamide
Essential Safety and Handling Guide for N-ethylpiperidine-4-carboxamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its hydrochloride salt are classified as hazardous substances. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Related substituted piperidines may be flammable, harmful if swallowed, and toxic upon contact with skin or inhalation. Therefore, strict adherence to PPE guidelines is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or safety glasses with side shields are required.[2][3][4] If there is a splash hazard, a face shield should also be worn.[3][4] |
| Hand Protection | Chemically impermeable gloves that are compliant with EN 374 standards should be worn.[3][5] Given the potential for skin irritation, it is crucial to inspect gloves for any signs of degradation before use.[2] For prolonged or repeated contact, a glove with a higher protection class (breakthrough time > 240 minutes) is recommended.[2] |
| Body Protection | A lab coat or chemical-resistant apron is required.[2] For larger quantities or in case of a significant spill risk, flame-retardant and impervious clothing should be worn.[5] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[5] If ventilation is inadequate or for emergency situations, a NIOSH/CEN approved respirator should be used.[4] |
Operational and Handling Protocols
Safe handling practices are critical to prevent exposure and accidents. The following step-by-step procedures should be followed:
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill control materials (e.g., inert absorbent material like sand or vermiculite) readily available.[7][8]
-
-
Handling the Compound :
-
Storage :
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary:
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention.[5] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water.[5] If the person is conscious, have them drink 2-4 cupfuls of water or milk.[6] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |
| Spill | Evacuate the area and remove all ignition sources.[5] Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material.[7][8] Collect the material into a suitable, closed container for disposal.[5][7] Do not allow the chemical to enter drains.[5] |
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste :
-
Collect all waste this compound and contaminated materials in a clearly labeled, sealed container.
-
Dispose of the chemical waste through an approved hazardous waste disposal facility. Do not mix with other waste.
-
-
Contaminated Materials :
-
Any PPE, absorbent materials, or labware that has come into contact with the compound should be treated as hazardous waste and disposed of accordingly.
-
-
Container Disposal :
Experimental Workflow for Safe Handling
References
- 1. chemical-label.com [chemical-label.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. isotope.com [isotope.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
